Physicochemical Profiling and Analytical Characterization of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine: A Comprehensive Technical Guide
Executive Summary & Structural Rationale As drug development increasingly relies on stereospecific targeting, the rigorous characterization of chiral building blocks is paramount. (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
As drug development increasingly relies on stereospecific targeting, the rigorous characterization of chiral building blocks is paramount. (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is a highly functionalized, chiral primary benzylamine derivative. Its structural architecture dictates its physicochemical behavior and reactivity profile:
Chiral Center (C1): The (1R) enantiomeric configuration is critical for stereospecific receptor binding or downstream asymmetric synthesis. Enantiomeric purity must be strictly maintained and monitored.
Aromatic Substitution (Push-Pull Electronics): The ortho-bromo (C2) substitution exerts an inductive electron-withdrawing effect (-I) and introduces significant steric hindrance near the chiral center. Conversely, the para-methoxy (C4) group acts as a resonance electron donor (+R). This electronic "push-pull" system stabilizes the aromatic ring but leaves the C-Br bond susceptible to specific photolytic degradation pathways, directly influencing stability protocols.
Physicochemical Properties
Understanding the baseline physicochemical properties is essential for developing robust extraction, purification, and formulation strategies. The compound is most commonly isolated and stored as a hydrochloride salt to prevent atmospheric oxidation and improve handling [1].
Table 1: Quantitative Physicochemical Data
Property
Value (Data / Estimate)
Causality / Impact on Development
Chemical Name
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
Defines the exact stereochemistry and substitution pattern.
CAS Number
1443931-91-6 (Hydrochloride salt)
Primary identifier for regulatory and safety tracking [1].
Molecular Formula
C9H12BrNO (Free base) / C9H13BrClNO (HCl salt)
Dictates mass spectrometric parent ion (m/z 230.1).
Molecular Weight
230.10 g/mol (Base) / 266.56 g/mol (HCl salt)
Used for molarity calculations in assay preparation.
Estimated pKa
~9.7
Typical for primary benzylamines; dictates the use of high-pH mobile phases or ion-pairing agents in LC[2].
Estimated LogP
1.8 – 2.2
Moderate lipophilicity; ensures good solubility in organic solvents (free base) and aqueous media (salt) [2].
Physical State
White to off-white crystalline solid (HCl salt)
Salt formation drastically increases thermal stability.
Analytical & Characterization Workflows
To ensure the integrity of the (1R) enantiomer, analytical workflows must be self-validating. The following protocol leverages Chiral High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Recent revisions to allow for the modernization of these methods (e.g., adjusting column dimensions and particle sizes) to improve resolution without requiring full revalidation, provided system suitability is met [4].
Rationale: Primary amines frequently cause peak tailing on silica-based columns due to secondary interactions with residual silanols. We utilize Diethylamine (DEA) in the mobile phase as a competitive silanol blocker to ensure sharp peaks and accurate Enantiomeric Excess (ee%) integration.
Sample Preparation (Free Base Extraction):
Weigh 10.0 mg of the HCl salt into a centrifuge tube.
Add 1.0 mL of 0.1 M NaOH to deprotonate the amine, converting it to the free base.
Extract with 2.0 mL of HPLC-grade Hexane. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes.
Collect the organic (upper) layer and filter through a 0.22 µm PTFE syringe filter.
Chromatographic Separation (USP <621> Compliant):
Column: Amylose-based chiral stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
Flow Rate: 1.0 mL/min (Isocratic).
Injection Volume: 10 µL.
Detection & System Suitability:
UV/Vis: Monitor at 254 nm (aromatic ring absorption).
MS: Electrospray Ionization in positive mode (ESI+). Monitor for the protonated parent ion
[M+H]+
at m/z 230.1 and its bromine isotope at m/z 232.1 (1:1 ratio).
Suitability Criterion: Resolution (
Rs
) between the (1R) and (1S) enantiomers must be
≥2.0
.
Figure 1: Chiral HPLC-MS analytical workflow for enantiomeric purity assessment.
Stability and Degradation Kinetics
To establish a scientifically justified shelf-life, stability testing must be executed in accordance with [3]. The structural features of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine dictate specific forced degradation pathways.
Forced Degradation Protocols & Causality
Thermal/Humidity Stress (Accelerated): Samples are stored at 40°C / 75% Relative Humidity (RH) for 6 months. The primary amine is susceptible to trace hydrolysis or interaction with atmospheric
CO2
(carbamate formation) if not properly stored as the HCl salt.
Oxidative Stress: Exposure to 3%
H2O2
at room temperature for 24 hours. The electron-rich nature of the methoxy-substituted ring and the primary amine makes the molecule susceptible to N-oxidation, yielding hydroxylamine or nitroso degradants.
Photolytic Stress (ICH Q1B): Exposure to 1.2 million lux hours and 200 watt hours/square meter of UV light. Mechanistic Causality: The C-Br bond on the aromatic ring is highly susceptible to homolytic cleavage under UV irradiation. This generates an aryl radical, leading to debromination and the formation of 1-(4-methoxyphenyl)ethan-1-amine as a primary photolytic degradant.
Title: (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Unambiguous NMR Assignment and Stereochemical Validation of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
Target Audience: Researchers, analytical scientists, and drug development professionals. Core Focus: High-resolution 1 H and 13 C NMR chemical shift assignment, electronic causality, and self-validating analytical workfl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Core Focus: High-resolution
1
H and
13
C NMR chemical shift assignment, electronic causality, and self-validating analytical workflows.
Executive Summary & Molecular Architecture
The compound (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine [1] is a highly functionalized chiral building block frequently utilized in the synthesis of neuroactive therapeutics and conformationally restricted receptor agonists. The spatial orientation of the ethylamine chain in such molecules is often the primary determinant of target receptor affinity and bioactivity[2].
Structurally, the molecule presents a tetrasubstituted aromatic system coupled to a chiral aliphatic side chain. The aromatic ring is electronically perturbed by two strongly directing substituents:
Methoxy Group (-OCH
3
) at C4: Exerts a powerful electron-donating mesomeric effect (+M), significantly shielding the ortho and para positions.
Bromine Atom (-Br) at C2: Exerts an electron-withdrawing inductive effect (-I) and a weak +M effect, while heavily influencing adjacent carbons via the heavy-atom effect.
Accurate structural elucidation requires a deep understanding of these competing electronic effects, coupled with a self-validating multidimensional NMR protocol.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in the structural assignment, the analytical protocol must not rely solely on 1D
1
H NMR, which is prone to overlap and ambiguity in heavily substituted aromatics[3]. Instead, a self-validating system utilizing orthogonal 2D NMR techniques is required[4].
Experimental Parameters
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
). CDCl
3
is selected to prevent proton exchange with the solvent, preserving the -NH
2
signal. Tetramethylsilane (TMS, 0.03% v/v) is used as an internal standard (
δ
0.00 ppm).
1D Acquisition: Acquire
1
H NMR at
≥
400 MHz and
13
C NMR at
≥
100 MHz. A relaxation delay (
D1
) of 5 seconds is mandatory to ensure the quantitative integration of the aliphatic and aromatic protons[4].
2D Correlation: Implement Heteronuclear Single Quantum Coherence (HSQC) for direct C-H mapping and Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range couplings (
nJCH
= 8 Hz) to lock the quaternary carbon framework[4].
Figure 1: Self-validating NMR workflow for structural and stereochemical confirmation.
1
H NMR Spectral Analysis & Causality
The
1
H NMR spectrum of this molecule is defined by an AMX spin system in the aromatic region and an A
3
X system in the aliphatic region[3].
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling (
J
, Hz)
Integration
Assignment Causality
C8 (-CH
3
)
1.35
Doublet (d)
6.6
3H
Split by the adjacent C7 chiral methine proton.
-NH
2
1.65
Broad singlet (br s)
-
2H
Broadened due to quadrupolar relaxation of
14
N; exchangeable.
C9 (-OCH
3
)
3.78
Singlet (s)
-
3H
Deshielded by the electronegative oxygen atom.
C7 (-CH)
4.45
Quartet (q)
6.6
1H
Deshielded by the adjacent amine and aromatic ring.
Ar-H5
6.85
Doublet of doublets (dd)
8.6, 2.6
1H
Highly shielded by the ortho +M effect of the methoxy group.
Ar-H3
7.10
Doublet (d)
2.6
1H
Shielded by ortho-methoxy, slightly offset by ortho-bromine (-I).
Ar-H6
7.25
Doublet (d)
8.6
1H
Meta to methoxy, ortho to the alkyl chain; least shielded aromatic proton.
Mechanistic Insight: The chemical shift of H5 (
δ
6.85) is a direct diagnostic marker for the 4-methoxy substitution. The electron density donated by the oxygen lone pairs heavily shields this proton. H3 (
δ
7.10) exhibits only a small meta-coupling (
4J
= 2.6 Hz) to H5, confirming its isolated position between the bromo and methoxy substituents[3].
13
C NMR Spectral Analysis & Causality
The
13
C NMR spectrum provides a definitive map of the molecular skeleton, particularly the quaternary carbons which are invisible in standard 1D
1
H NMR[4].
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment Causality
C8
23.5
CH
3
Aliphatic methyl group.
C7
50.5
CH
Deshielded by the directly attached primary amine.
C9
55.5
CH
3
Methoxy carbon, typical shift for aryl ethers.
C5
113.5
CH
Strongly shielded by the +M effect of the ortho-methoxy group.
C3
116.0
CH
Shielded by the ortho-methoxy group, offset by the adjacent bromine.
C2
124.0
C (Quat)
Exhibits an upfield shift due to the heavy-atom effect of Bromine.
C6
129.0
CH
Meta to the methoxy group; unaffected by strong resonance shielding.
C1
136.0
C (Quat)
Deshielded by the attachment of the 1-aminoethyl side chain.
C4
159.0
C (Quat)
Most deshielded carbon; directly attached to the electronegative oxygen.
Orthogonal Validation via HMBC
To definitively prove the regiochemistry (specifically that the bromine is at C2 and not C3 or C5), HMBC correlations are utilized. The methine proton (H7) will show strong
3J
correlations to C2 and C6, anchoring the side chain to the ring[4].
Figure 2: Key HMBC (2J and 3J) correlations validating the aromatic substitution pattern.
Stereochemical Validation: Confirming the (1R) Configuration
Standard 1D and 2D NMR in achiral solvents (like CDCl
3
) cannot distinguish the (1R) enantiomer from the (1S) enantiomer, as they possess identical scalar couplings and chemical shifts[4].
To validate the (1R) stereocenter, the primary amine must be derivatized using Mosher's Method :
Derivatization: React the amine with both (R)- and (S)-
α
-methoxy-
α
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form the corresponding diastereomeric Mosher's amides.
Anisotropic Deshielding: The phenyl ring of the MTPA group creates a magnetic shielding cone. In the preferred conformation of the amide, this cone shields the protons on one specific side of the chiral plane.
ΔδSR
Analysis: By acquiring
1
H NMR spectra of both diastereomers and calculating the chemical shift differences (
ΔδSR=δS−δR
) for the H8 methyl group and the H6 aromatic proton, the absolute configuration is unambiguously confirmed. For the (1R) amine, the H8 methyl protons will exhibit a positive
ΔδSR
value, while the aromatic protons will exhibit a negative
ΔδSR
value.
mass spectrometry fragmentation pathways of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine Introduction (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is a chiral amine that serves as a v...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
Introduction
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is a chiral amine that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a substituted aromatic ring and a primary amine, gives rise to complex and informative fragmentation patterns in mass spectrometry. A thorough understanding of these pathways is crucial for researchers in analytical chemistry, drug discovery, and quality control for unequivocal structural elucidation and impurity profiling.
This technical guide provides a detailed exploration of the predicted mass spectrometric fragmentation of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The proposed mechanisms are grounded in fundamental principles of mass spectrometry and supported by established fragmentation patterns of analogous chemical structures.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure.
Molecular Ion (M+•)
The initial event in EI-MS is the removal of a single electron from the molecule to form a radical cation, the molecular ion (M+•). For (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine (C₉H₁₂BrNO), the molecular weight is approximately 230.10 g/mol . Due to the presence of a single nitrogen atom, the nominal mass of the molecular ion will be an odd number, adhering to the Nitrogen Rule.[1][2] Furthermore, the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic pair of peaks for the molecular ion (and any bromine-containing fragments) at m/z 229 and 231, with a roughly 1:1 intensity ratio.[3][4]
Dominant Fragmentation Pathways
The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. For the title compound, the primary fragmentation routes are predicted to be alpha-cleavage and benzylic cleavage.
1. Alpha-Cleavage
Alpha-cleavage is a characteristic fragmentation pathway for amines, involving the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This process is often the most favorable, leading to the formation of a resonance-stabilized iminium cation. In the case of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine, alpha-cleavage results in the loss of the substituted benzyl radical, leading to a fragment at m/z 44 .
2. Benzylic Cleavage
The bond between the benzylic carbon and the nitrogen atom is also susceptible to cleavage. This benzylic cleavage would lead to the formation of a stable 2-bromo-4-methoxybenzyl cation. However, a more prominent fragmentation pathway is the cleavage of the C-C bond adjacent to the aromatic ring, which is also an alpha-cleavage relative to the amine. This would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized cation at m/z 214/216 .
3. Fragmentation of the Aromatic Moiety
Further fragmentation of the aromatic portion of the molecule can occur, particularly after initial cleavages. Key fragmentations include:
Loss of a Bromine Radical: Cleavage of the C-Br bond from the molecular ion would yield a fragment at m/z 150 .
Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to form an ion at m/z 214/216 .
Loss of Formaldehyde: A characteristic fragmentation of methoxy-substituted aromatic compounds can be the loss of formaldehyde (CH₂O) from the ion at m/z 150, resulting in a fragment at m/z 120 .
Summary of Predicted EI-MS Fragments
m/z (⁷⁹Br/⁸¹Br)
Proposed Fragment Structure
Fragmentation Pathway
229/231
[C₉H₁₂BrNO]⁺•
Molecular Ion (M⁺•)
214/216
[C₈H₉BrNO]⁺
Loss of •CH₃ (Alpha-cleavage)
150
[C₉H₁₂NO]⁺
Loss of •Br from M⁺•
134
[C₈H₈NO]⁺
Loss of CH₃• from m/z 150
44
[C₂H₆N]⁺
Alpha-cleavage with loss of the benzyl radical
Diagram of Predicted EI Fragmentation Pathways
Caption: Predicted EI fragmentation pathways of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine.
Positive-ion ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing valuable structural information.
Protonated Molecule ([M+H]⁺)
In the ESI source, the analyte readily accepts a proton, primarily on the basic nitrogen atom of the amine group. This results in a protonated molecule at m/z 230/232 .
Major Fragmentation Pathways of [M+H]⁺
The fragmentation of the protonated molecule under collision-induced dissociation (CID) is expected to proceed through several key pathways:
1. Loss of Ammonia
A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃). This would lead to the formation of a stable benzylic carbocation at m/z 213/215 .
2. Formation of the Benzylic Cation
Direct cleavage of the C-N bond, facilitated by the positive charge on the nitrogen, can lead to the formation of the 2-bromo-4-methoxybenzyl cation at m/z 215/217 and the neutral loss of ethylamine. However, the loss of ammonia is generally more favorable. A more likely route to a stable benzylic-type cation is through the loss of the entire aminoethane side chain, which would result in a tropylium-like ion at m/z 200/202 .
3. Cleavage of the C-C bond
Similar to EI, cleavage of the C-C bond adjacent to the protonated amine can occur, leading to the formation of an iminium ion at m/z 44 and a neutral aromatic molecule.
Summary of Predicted ESI-MS/MS Fragments
Precursor Ion m/z (⁷⁹Br/⁸¹Br)
Product Ion m/z (⁷⁹Br/⁸¹Br)
Neutral Loss
Proposed Fragmentation Pathway
230/232
213/215
NH₃
Loss of ammonia
230/232
200/202
C₂H₆N
Formation of a substituted tropylium-like ion
230/232
44
C₇H₇BrO
Cleavage of the benzylic C-C bond
Diagram of Predicted ESI-MS/MS Fragmentation Pathways
Caption: Predicted ESI-MS/MS fragmentation of protonated (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine.
Experimental Protocols
To obtain the mass spectra and validate the predicted fragmentation pathways, the following experimental setups are recommended.
Sample Preparation
Accurately weigh approximately 1 mg of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine.
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
For GC-MS analysis, dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
For LC-MS analysis, dilute the stock solution with the initial mobile phase to a final concentration of 0.1-1 µg/mL.
GC-MS Method for EI Fragmentation
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 40-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
LC-MS/MS Method for ESI Fragmentation
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Cone Voltage: 20 V (optimize for precursor ion intensity).
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
Desolvation Gas Flow: 800 L/hr.
Cone Gas Flow: 50 L/hr.
Collision Gas: Argon.
Collision Energy: Optimize for fragmentation (e.g., 10-40 eV).
Conclusion
The mass spectrometric fragmentation of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is predicted to be governed by well-established principles of amine and substituted aromatic compound fragmentation. Under EI, dominant pathways include alpha-cleavage to produce a characteristic iminium ion at m/z 44, and benzylic-type cleavages. The presence of bromine will be readily identifiable by the M and M+2 isotopic pattern. In ESI-MS/MS, the protonated molecule is expected to fragment primarily through the loss of ammonia. The detailed analysis of these fragmentation pathways provides a robust framework for the analytical characterization of this important chemical entity, aiding in its identification and structural confirmation in complex matrices.
References
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Gong, X., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]
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Unambiguous Absolute Configuration Determination of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine via Single Crystal X-Ray Diffraction
Executive Summary In the development of chiral active pharmaceutical ingredients (APIs), the precise assignment of absolute stereochemistry is a non-negotiable regulatory requirement. Single-crystal X-ray diffraction (SC...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of chiral active pharmaceutical ingredients (APIs), the precise assignment of absolute stereochemistry is a non-negotiable regulatory requirement. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose. As a Senior Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a rigorous, self-validating physical experiment. This whitepaper provides an in-depth methodology for determining the absolute configuration of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine . By leveraging the heavy-atom anomalous dispersion of its native bromine atom, this protocol ensures definitive stereochemical assignment with high statistical confidence.
Structural Significance and the Heavy-Atom Advantage
The target molecule, (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine, possesses a primary chiral amine center. While chiral amines can be analyzed via Mosher's ester NMR or vibrational circular dichroism, SCXRD provides the most definitive structural proof [1].
The presence of the bromine atom (Z = 35) is the critical structural feature that enables this methodology. In X-ray diffraction, a resonance phenomenon known as anomalous dispersion causes peak intensities to differ between Bijvoet pairs (
I(hkl)
vs.
I(hˉkˉlˉ)
) [2]. Because bromine has a large imaginary scattering component (
Δf′′
), it generates a massive Bijvoet difference. This allows the absolute structure to be established via the Flack parameter (
x
) with an exceptionally low standard uncertainty, distinguishing the (1R) enantiomer from the (1S) enantiomer with absolute certainty [3].
Logical pathway of the heavy-atom effect enabling precise absolute structure assignment.
Experimental Methodology: A Self-Validating Protocol
The free base of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is prone to rotational disorder and is often an oil or low-melting solid at room temperature. Therefore, we synthesize the hydrochloride salt (CAS 1443931-91-6) [4] to enforce a rigid, highly crystalline hydrogen-bonded lattice.
Step-by-Step SCXRD Workflow:
Salt Formation & Crystallization:
Protocol: Dissolve 50 mg of the free base amine in 0.5 mL of hot ethanol. Add 1.1 equivalents of ethereal HCl dropwise. Allow the solvent to slowly evaporate at 20 °C in a vibration-free environment.
Causality: The formation of the hydrochloride salt increases the lattice energy through robust N-H···Cl hydrogen bonding, yielding high-quality single crystals that diffract to high resolution.
Crystal Selection & Cryocooling:
Protocol: Submerge the crystals in paratone-N oil. Select a single, un-twinned crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream at 100 K.
Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factor). This preserves high-angle diffraction intensities where the anomalous dispersion signal of bromine is most prominent.
Data Collection:
Protocol: Utilize a micro-focus Mo-Kα (
λ=0.71073
Å) or Cu-Kα (
λ=1.54184
Å) diffractometer. Set the strategy to ensure a high redundancy (multiplicity > 4) of Bijvoet pairs.
Causality: High redundancy minimizes statistical noise, which is critical because the intensity differences between Bijvoet pairs are often less than 5%.
Data Reduction & Absorption Correction:
Protocol: Integrate the diffraction frames and apply a rigorous multi-scan absorption correction (e.g., SADABS).
Causality: Bromine is a strong X-ray absorber. Failing to correct for absorption will introduce systematic errors that artificially skew Bijvoet differences, rendering the Flack parameter invalid.
Structure Solution & Refinement:
Protocol: Solve the structure using dual-space methods (SHELXT) and refine via full-matrix least-squares on
F2
(SHELXL). Introduce the Flack parameter (
x
) during the final refinement cycles.
SCXRD workflow for determining the absolute configuration of chiral amines.
Quantitative Data Presentation
To understand the heavy-atom advantage, we must examine the anomalous dispersion coefficients (
Δf′
and
Δf′′
). As shown in Table 1, Bromine provides a massive imaginary scattering component compared to carbon, nitrogen, and oxygen.
Table 1: Anomalous Dispersion Coefficients for Target Atoms
Element
Atomic Number (Z)
Δf′
(Cu-Kα)
Δf′′
(Cu-Kα)
Δf′
(Mo-Kα)
Δf′′
(Mo-Kα)
Carbon (C)
6
0.01
0.01
0.00
0.00
Nitrogen (N)
7
0.03
0.02
0.00
0.00
Oxygen (O)
8
0.05
0.03
0.01
0.01
Chlorine (Cl)*
17
0.35
0.70
0.15
0.16
Bromine (Br)
35
-0.76
1.28
-0.38
2.59
*Chlorine is present due to the formation of the hydrochloride salt.
A successful SCXRD experiment is a self-validating system. The metrics in Table 2 must be met to ensure the structural model is mathematically and physically sound.
Table 2: Self-Validating Quality Metrics for SCXRD Refinement
Quality Metric
Target Threshold
Scientific Causality / Significance
R1 (unweighted R-factor)
< 0.05 (5%)
Indicates excellent agreement between the proposed structural model and the experimental electron density.
wR2 (weighted R-factor)
< 0.15 (15%)
Validates the refinement against all
F2
data, ensuring the model is not over-parameterized.
Goodness-of-Fit (GooF)
0.95 – 1.05
Confirms that the standard uncertainties of the diffraction data are correctly estimated.
Flack Parameter (
x
)
0.00±0.02
Unambiguously confirms the (1R) absolute configuration. A value of
1.00
would indicate the (1S) enantiomer.
Hooft Parameter (
y
)
0.00±0.02
Provides Bayesian statistical validation of the absolute structure, independent of least-squares refinement.
Conclusion
By converting (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine into its hydrochloride salt and leveraging the strong anomalous dispersion of its native bromine atom, SCXRD provides an unequivocal determination of its absolute configuration. This methodology not only satisfies stringent regulatory requirements for chiral APIs but also establishes a highly reproducible, self-validating analytical standard for drug development professionals.
References
National Institutes of Health (NIH). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." PubMed Central (PMC). URL: [Link]
MDPI. "Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid." Crystals. URL: [Link]
Solubility Profile of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine in Polar Aprotic Solvents: A Mechanistic and Practical Guide
Executive Summary (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is a highly functionalized, chiral primary amine utilized as a critical building block in pharmaceutical synthesis. Understanding its thermodynamic solubili...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is a highly functionalized, chiral primary amine utilized as a critical building block in pharmaceutical synthesis. Understanding its thermodynamic solubility in polar aprotic solvents is paramount for optimizing reaction yields, designing liquid-liquid extractions, and preventing solvent-mediated degradation. This technical guide provides an in-depth mechanistic analysis of its solvation, a predictive quantitative profile, and a self-validating experimental protocol for empirical determination.
Physicochemical Profiling of the Target Architecture
To accurately predict solubility, one must first deconstruct the molecule into its physicochemical domains:
The Primary Amine (-NH₂): Acts as a strong hydrogen-bond donor (HBD) and a potent nucleophile.
The Halogenated Aromatic Core: The 2-bromo substitution provides significant lipophilicity and polarizability, while the 4-methoxy group contributes a localized dipole and acts as a hydrogen-bond acceptor (HBA).
The Chiral Center: The (1R)-enantiomeric configuration dictates specific crystal lattice packing energies, which must be thermodynamically overcome during dissolution.
Note on Salt Forms: While this compound is frequently stored and cataloged as a hydrochloride salt (CAS 1443931-91-6) for long-term benchtop stability[1], this guide focuses strictly on the free base . The free base exhibits fundamentally different—and generally vastly superior—solvation thermodynamics in non-aqueous, aprotic media compared to its protonated counterpart.
Thermodynamics of Solvation in Polar Aprotic Media
Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN)—are characterized by large dielectric constants (ε > 20) and significant dipole moments, yet they entirely lack acidic O-H or N-H bonds[2].
For a primary amine like (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine, solvation is driven by a synergistic mechanism:
Hydrogen Bond Acceptance: The solvent molecules (e.g., the oxygen in DMSO or the nitrogen in MeCN) act as powerful HBAs, forming strong intermolecular bonds with the protons of the primary amine. Because the solvent lacks HBD capacity, the amine's lone pair remains relatively "free" and un-caged, maintaining its nucleophilicity[2].
Dipole-Induced Solvation: The highly polarizable 2-bromo-4-methoxyphenyl ring interacts favorably with the strong dipole moments of these solvents, effectively solvating the lipophilic domain.
Mechanistic pathways of solvation for primary amines in polar aprotic media.
Crucial Chemical Incompatibility: The Acetone Anomaly
A common pitfall in empirical solubility screening is treating all polar aprotic solvents equally. While acetone possesses a favorable dielectric constant (21.8), it is strictly incompatible with primary amines. Primary amines react readily with ketone compounds to form Schiff bases (imines) and water[3]. Attempting to dissolve (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine in acetone will result in rapid chemical degradation rather than physical dissolution.
Quantitative Solubility Profile (Predictive)
Based on the thermodynamic principles of structurally analogous halogenated phenylethylamines, the following table summarizes the expected solubility profile of the free base at 25°C.
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Predicted Solubility (25°C)
Mechanistic & Application Notes
DMSO
46.7
3.96
> 150 mg/mL
Optimal H-bond acceptor (S=O). Ideal for SNAr and cross-coupling reactions.
DMF
36.7
3.86
> 150 mg/mL
Strong dipole interactions. Excellent for amide coupling workflows.
Acetonitrile
38.3
3.20
50 - 100 mg/mL
Moderate H-bond acceptor (C≡N). Preferred for HPLC analytical sample preparation.
Acetone
21.8
2.91
Incompatible
Warning: Rapid Schiff base (imine) formation[3]. Do not use.
THF
7.5
1.75
> 100 mg/mL
Lower polarity but excellent solvation of the lipophilic bromo-methoxy core.
To transition from predictive models to empirical data, a rigorous shake-flask method must be employed. The following protocol is designed as a self-validating system , ensuring that the measured solubility reflects true thermodynamic equilibrium and not a kinetic artifact or degraded state.
Self-validating thermodynamic solubility workflow for chiral pharmaceutical intermediates.
Step-by-Step Protocol:
Saturation: Dispense 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO) into a 2.0 mL glass vial. Incrementally add the (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine free base until a visible suspension persists, ensuring the system is fully saturated.
Thermodynamic Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and ensure the crystal lattice is fully equilibrated with the solvent.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to separate the undissolved solid (pellet) from the saturated solution (supernatant).
Quantification: Extract an aliquot of the supernatant, dilute it volumetrically with a compatible mobile phase (e.g., MeCN/Water), and analyze via HPLC-UV against a validated calibration curve.
System Self-Validation (Critical Step):
Chemical Integrity: Check the HPLC chromatogram for secondary peaks. If degradation occurred (e.g., oxidation or solvent reaction), the assay is invalid.
Solid-State Verification: Isolate the residual solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). The diffractogram must match the input API. If the crystal structure has changed (e.g., formation of a DMSO-solvate), the recorded solubility is for the solvate, not the pure free base.
Applications in Pharmaceutical Development
The high solubility of this primary amine in solvents like DMF and DMSO is heavily leveraged in downstream pharmaceutical synthesis. Because polar aprotic solvents do not hydrogen-bond to the amine's lone pair, the nucleophilicity of the nitrogen is maximized[2]. This makes the system highly efficient for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations), where dipolar aprotic solvents are known to exert enormous rate-enhancing effects[4].
"Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives" - ACS Publications. 4
Application Note: Asymmetric Synthesis Protocols for (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Executive Summary & Target Profile The chiral 1-arylethyla...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Executive Summary & Target Profile
The chiral 1-arylethylamine motif is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs) and central nervous system (CNS) modulators due to its ability to cross the blood-brain barrier[1][2]. Specifically, (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine serves as a highly versatile synthetic building block. The presence of the 2-bromo substituent provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-methoxy group allows for electronic tuning and subsequent derivatization.
Achieving high enantiomeric excess (ee) and yield for this specific steric and electronic profile requires robust asymmetric methodologies. This guide details two field-proven, self-validating synthetic strategies:
Pioneered by Jonathan A. Ellman, the use of tert-butanesulfinamide is one of the most reliable methods for the asymmetric synthesis of
α
-chiral amines[3][4]. To obtain the (1R) -enantiomer from 2-bromo-4-methoxyacetophenone, we utilize (S)-(-)-tert-butanesulfinamide .
The reaction proceeds in two stages:
Condensation: Titanium(IV) ethoxide (Ti(OEt)₄) is utilized as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the (S)-sulfinyl imine[3].
Diastereoselective Reduction: The choice of reducing agent dictates the stereochemical outcome. Reduction with Sodium Borohydride (NaBH₄) in THF at low temperatures proceeds via an open, non-chelating transition state[5][6]. The bulky tert-butyl group shields one face of the imine, directing the hydride attack to the less hindered face. This yields the (S,R)-sulfinamide diastereomer[6][7]. Subsequent acidic cleavage of the sulfinyl group delivers the desired (1R)-amine hydrochloride salt without racemization[4].
Workflow Visualization
Caption: Workflow for the asymmetric synthesis of the (1R)-amine via Ellman's sulfinamide auxiliary.
Protocol 1.1: Step-by-Step Methodology
Phase 1: Imine Condensation
In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromo-4-methoxyacetophenone (1.0 equiv, 10 mmol) and (S)-(-)-tert-butanesulfinamide (1.1 equiv, 11 mmol) in anhydrous THF (0.5 M).
Add Ti(OEt)₄ (2.0 equiv, 20 mmol) dropwise at room temperature.
Heat the reaction mixture to 60 °C and stir for 12–15 hours. Monitor conversion via TLC or LC-MS.
Upon completion, cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting titanium dioxide suspension through a Celite pad and wash thoroughly with EtOAc.
Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the crude (S)-sulfinyl imine.
Phase 2: Diastereoselective Reduction & Cleavage
Dissolve the crude (S)-sulfinyl imine in anhydrous THF (0.2 M) and cool to -48 °C (using a dry ice/acetonitrile bath).
Add NaBH₄ (3.0 equiv, 30 mmol) in a single portion. Stir at -48 °C for 2 hours, then allow it to slowly warm to room temperature overnight[7].
Quench the reaction carefully by dropwise addition of methanol until gas evolution ceases. Concentrate the mixture, partition between brine and EtOAc, extract, dry, and concentrate to isolate the (S,R)-sulfinamide.
Dissolve the intermediate in MeOH (0.2 M) and add 4M HCl in dioxane (2.0 equiv). Stir at room temperature for 1 hour.
Concentrate the solvent to yield (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride. Triturate with diethyl ether to achieve >99% purity and >98% ee.
Enzymatic transamination represents a highly sustainable, heavy-metal-free approach to chiral amines[8].
ω
-Transaminases (
ω
-TAs) utilize pyridoxal-5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor to a prochiral ketone[8][9].
To synthesize the (1R)-amine, an (R)-selective
ω
-transaminase (e.g., engineered variants of Arthrobacter sp. or Vibrio fluvialis) is required[10]. Because transamination is a reversible equilibrium, achieving high conversion requires thermodynamic displacement. We utilize isopropylamine (IPA) in large excess as the amine donor. As IPA donates its amine, it converts to acetone. The continuous removal of acetone (via evaporation or a secondary enzymatic cascade) drives the equilibrium toward the (1R)-amine product[10].
Workflow Visualization
Caption: PLP-dependent enzymatic transamination cycle for the synthesis of the (1R)-amine.
Protocol 2.1: Step-by-Step Methodology
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate).
Reaction Assembly: In a bioreactor or baffled flask, add isopropylamine (IPA) to a final concentration of 1.0 M. Adjust the pH back to 7.5 using HCl if necessary.
Substrate Addition: Dissolve 2-bromo-4-methoxyacetophenone (final concentration 50 mM) in DMSO (final DMSO concentration 5-10% v/v to aid substrate solubility) and add to the buffer.
Enzyme Loading: Add the (R)-selective
ω
-transaminase (loading depends on specific activity, typically 2-5 mg/mL of lyophilized cell-free extract).
Incubation & Equilibrium Shift: Incubate the mixture at 30–35 °C with orbital shaking (200 rpm) for 24–48 hours. Crucial Step: Sweep the headspace of the reaction vessel with a gentle stream of nitrogen gas to continuously strip the volatile acetone byproduct, driving the reaction to >95% conversion.
Workup: Acidify the reaction mixture to pH 2.0 with 6M HCl to halt the reaction and protonate the amine. Extract with ethyl acetate to remove unreacted ketone and DMSO.
Isolation: Basify the aqueous layer to pH 12 with 5M NaOH and extract with methyl tert-butyl ether (MTBE) (3x). Dry the combined MTBE layers over Na₂SO₄ and concentrate to yield the free base of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of both protocols to aid process chemists in selecting the appropriate route based on scale and regulatory requirements.
Metric
Ellman's Auxiliary Method
Biocatalytic Transamination
Enantiomeric Excess (ee)
96 – 98%
> 99%
Overall Yield
75 – 85% (over 3 steps)
80 – 90% (single step)
Scalability
Excellent (Kilogram scale proven)
Excellent (Requires engineering for high titer)
Stereocontrol Logic
Reagent-controlled (Diastereoselective)
Catalyst-controlled (Enantioselective)
Environmental Impact
Moderate (Uses Ti, THF, atom-inefficient)
Low (Aqueous conditions, biodegradable)
Primary Limitation
Stoichiometric chiral auxiliary required
Substrate inhibition / poor aqueous solubility
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]
Tanuwidjaja, J., Peltier, H. M., & Ellman, J. A. (2007). One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones. The Journal of Organic Chemistry, 72(2), 626-629. URL:[Link]
Koszelewski, D., Tauber, K., Faber, K., & Kroutil, W. (2010).
ω
-Transaminases for the synthesis of non-racemic
α
-chiral primary amines. Trends in Biotechnology, 28(6), 324-332. URL:[Link]
Riera, A., et al. (2022). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Pharmaceuticals. URL:[Link]
enzymatic kinetic resolution of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine
An Application Guide to the Enzymatic Kinetic Resolution of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine This document provides a detailed guide for researchers, scientists, and professionals in drug development on the enzym...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Enzymatic Kinetic Resolution of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the enzymatic kinetic resolution (EKR) of racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-amine. This chiral amine is a valuable building block in the synthesis of pharmaceutically active compounds, where enantiomeric purity is often critical for therapeutic efficacy and safety.
Introduction: The Imperative for Enantiopure Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the development of efficient, scalable, and environmentally benign methods for producing single-enantiomer compounds is a central goal in modern organic synthesis.
Enzymatic kinetic resolution (EKR) stands out as a powerful and "green" strategy for separating enantiomers.[1] This technique leverages the remarkable stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other.[1][2] This differential reactivity allows for the separation of the faster-reacting enantiomer (as a new product) from the unreacted, slower-reacting enantiomer, ideally yielding both in high enantiomeric purity. Among the most versatile biocatalysts for this purpose are lipases and transaminases.[3][4][5][6] This guide will focus on lipase-catalyzed enantioselective acylation, a robust and widely adopted method for amine resolution.[7][8]
Strategic Approach: Lipase-Catalyzed Acylation
The kinetic resolution of primary amines is frequently achieved through enantioselective N-acylation. Lipases, particularly the immobilized Candida antarctica Lipase B (commonly known as Novozym 435), are exceptionally well-suited for this transformation.[9][10]
Causality Behind the Choice:
Broad Substrate Scope: Lipases are known to accept a wide range of non-natural substrates, including primary amines.
High Enantioselectivity: They often exhibit excellent enantioselectivity in the acylation of chiral amines, leading to high enantiomeric excess (e.e.) values for both the product and the unreacted substrate.
Operational Simplicity: The reactions are typically run in organic solvents, which simplifies product isolation and allows for easy recovery and recycling of the immobilized enzyme.[9]
Commercial Availability: High-quality, immobilized lipases are readily available, ensuring reproducibility and scalability.
The core principle involves the selective acylation of one amine enantiomer from the racemic mixture using a simple acyl donor. As the reaction progresses towards approximately 50% conversion, the unreacted amine enantiomer and the newly formed amide product become highly enantioenriched.
Visualizing the Process: Experimental Workflow
The overall workflow for the enzymatic kinetic resolution is a straightforward, multi-step process from the racemic starting material to the separated, enantioenriched products.
Caption: Overall experimental workflow for the kinetic resolution.
This protocol provides a robust starting point for the kinetic resolution of racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-amine. Optimization of parameters such as solvent, acyl donor, and temperature is recommended for achieving maximum efficiency and selectivity.
Enzyme: Immobilized Candida antarctica Lipase B (Novozym 435)
Acylating Agent: Ethyl acetate (can also serve as solvent) or Isopropenyl acetate[3][9]
Solvent: Methyl tert-butyl ether (MTBE), Toluene, or Tetrahydrofuran (THF)
Reagents for Workup: Hydrochloric acid (e.g., 1 M aq.), Sodium hydroxide (e.g., 1 M aq.), Dichloromethane (DCM) or Ethyl acetate, Anhydrous sodium sulfate or magnesium sulfate.
Equipment: Orbital shaker with temperature control, reaction vials, magnetic stirrer, filtration apparatus, rotary evaporator, analytical balance.
Analytical: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.
Step-by-Step Experimental Procedure
Reaction Setup:
To a 10 mL vial, add racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-amine (e.g., 100 mg, 1.0 equiv).
Add 5 mL of the chosen organic solvent (e.g., MTBE).
Add the acylating agent. If using ethyl acetate as the solvent, no additional acyl donor is needed. If using another solvent, add an acyl donor like isopropenyl acetate (0.5-0.6 equiv).
Add the immobilized lipase, Novozym 435 (e.g., 20-50 mg by weight).
Incubation:
Seal the vial tightly.
Place the vial in an orbital shaker set to a controlled temperature (typically 30-50 °C) and agitation (e.g., 200 rpm).[7]
Reaction Monitoring (Self-Validation System):
The progress of the reaction is a critical parameter. The ideal point to stop a kinetic resolution is at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
Periodically (e.g., every 2, 4, 8, and 24 hours), pause the agitation and carefully withdraw a small aliquot (e.g., 10-20 µL) of the supernatant.
Prepare the aliquot for analysis by diluting it with an appropriate solvent (e.g., the mobile phase for HPLC) and filtering it to remove any enzyme particles.
Analyze the sample by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the amine (substrate) and the amide (product).[8]
Reaction Termination and Enzyme Recovery:
Once the desired conversion (ideally ~50%) is achieved, stop the reaction by filtering the mixture to remove the immobilized enzyme.
Wash the recovered enzyme with fresh solvent (e.g., MTBE) and dry it under vacuum. The enzyme can often be reused for subsequent batches.
Workup and Product Separation:
Transfer the filtrate (containing the unreacted amine and the product amide) to a separatory funnel.
Add 1 M HCl (aq.) and extract. The basic amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide remains in the organic layer.
Separate the layers.
Amide Isolation: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched amide.
Amine Isolation: Basify the aqueous layer with 1 M NaOH (aq.) to a pH > 10. Extract the free amine with a solvent like DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched unreacted amine.
Purification and Characterization:
If necessary, purify the separated amine and amide further using column chromatography.
Confirm the enantiomeric excess of the final, isolated products using chiral HPLC/GC.
Analytical Validation: Quantifying Success
Accurate determination of conversion and enantiomeric excess is the cornerstone of a successful resolution protocol. Chiral chromatography is the definitive method for this analysis.[11][12]
Caption: Workflow for analytical monitoring and validation.
Representative Chiral HPLC Method:
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at a wavelength where the aromatic rings absorb (e.g., 254 nm).
Calculations:
Enantiomeric Excess (e.e.) : e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Conversion (c) : c (%) = [ e.e.ₛ / (e.e.ₛ + e.e.ₚ) ] * 100, where e.e.ₛ is the e.e. of the substrate (amine) and e.e.ₚ is the e.e. of the product (amide).[10]
Data Interpretation and Mechanistic Insight
The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. An E-value greater than 20 is generally considered useful for preparative purposes, while values over 100 are excellent.[7]
Reaction Mechanism
The lipase catalyzes the acylation via a "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.
Caption: Simplified mechanism of lipase-catalyzed acylation.
Representative Data Table
The following table presents hypothetical data from a screening experiment to optimize the resolution.
Entry
Enzyme
Acyl Donor
Solvent
Temp (°C)
Time (h)
Conv. (%)
e.e.ₛ (%)
e.e.ₚ (%)
E-Value
1
Novozym 435
Ethyl Acetate
MTBE
40
8
35.1
54.2
>99
>200
2
Novozym 435
Ethyl Acetate
MTBE
40
24
48.5
94.2
>99
>200
3
Novozym 435
Isopropenyl Acetate
Toluene
40
24
51.2
>99
95.3
155
4
Novozym 435
Ethyl Acetate
THF
40
24
45.2
82.5
>99
110
5
Control (No Enzyme)
Ethyl Acetate
MTBE
40
24
<1
0
N/A
N/A
Interpretation:
Entry 2 represents an excellent outcome, stopping the reaction close to 50% conversion yields high e.e. for both the remaining substrate (amine) and the product (amide).
The high E-values (>200) indicate outstanding enantioselectivity of Novozym 435 for this substrate under these conditions.[2]
The control experiment (Entry 5) confirms that the reaction is enzyme-catalyzed, a critical validation step.
Conclusion
This application note details a reliable and efficient protocol for the using the commercially available lipase, Novozym 435. The procedure incorporates a self-validating workflow through diligent analytical monitoring by chiral chromatography. By following this guide, researchers can effectively produce highly enantioenriched isomers of this valuable chiral building block, facilitating advancements in pharmaceutical research and development.
References
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]
Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. PMC. [Link]
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Publications. [Link]
Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. [Link]
Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. [Link]
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. SciSpace. [Link]
Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. Wiley Online Library. [Link]
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. [Link]
Enzymatic strategies for asymmetric synthesis. RSC Publishing. [Link]
Efficient Access to β-Branched Noncanonical Amino Acids via Transaminase-Catalyzed Dynamic Kinetic Resolutions Driven by a Lysine Amine Donor. ChemRxiv. [Link]
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
Application Notes and Protocols for the Utilization of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine in Active Pharmaceutical Ingredient (API) Manufacturing
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of the chiral intermediate, (1R)-1-(2-bromo-4-methoxyphenyl)eth...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of the chiral intermediate, (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine , in the synthesis of Active Pharmaceutical Ingredients (APIs). This document outlines the strategic importance of this building block, its key chemical transformations, and detailed protocols for its application, along with robust analytical methods for quality control.
Introduction: The Strategic Importance of Chiral Amines in Drug Development
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these amines is often critical for the therapeutic efficacy and safety of the final drug product, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is a valuable chiral intermediate, offering multiple functionalities for molecular elaboration. Its stereodefined amine group allows for the construction of specific three-dimensional pharmacophores, while the bromo-substituted phenyl ring provides a versatile handle for carbon-carbon bond formation, and the methoxy group can influence solubility and metabolic stability.
The strategic incorporation of this intermediate can be envisioned in the synthesis of various classes of APIs, including but not limited to, inhibitors of enzymes such as kinases and proteases, and ligands for G-protein coupled receptors. While direct synthesis of a marketed API using this specific intermediate is not prominently documented in publicly available literature, its structural motifs are highly relevant to modern medicinal chemistry. For illustrative purposes, this guide will focus on its potential application in the synthesis of a hypothetical kinase inhibitor, demonstrating key chemical transformations that are broadly applicable in API manufacturing.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is essential for its safe and effective use. It is commonly available as its hydrochloride salt, which enhances its stability and handling characteristics.
Soluble in water, methanol, and other polar solvents
General knowledge
Storage and Handling: (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is recommended to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS).
Key Synthetic Transformations and Protocols
The utility of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine in API synthesis is primarily derived from the reactivity of its primary amine and the aryl bromide. The following sections detail protocols for two key transformations: N-acylation and Suzuki cross-coupling.
N-Acylation: Formation of the Amide Bond
The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis. The primary amine of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine can be readily acylated with a variety of acylating agents to introduce diverse functionalities.
Causality of Experimental Choices: The choice of base is crucial to deprotonate the amine hydrochloride salt and facilitate the nucleophilic attack on the acylating agent. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred to avoid side reactions. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure good solubility of the reactants and prevent hydrolysis of the acylating agent.
Protocol 1: General Procedure for N-Acylation
Reaction Setup: To a solution of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (2.2 eq).
Addition of Acylating Agent: Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Suzuki Cross-Coupling: Building Molecular Complexity
The aryl bromide moiety of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine serves as an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide range of aryl or heteroaryl groups, significantly increasing the molecular complexity and enabling the synthesis of biaryl structures common in many APIs.
Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for the efficiency of the Suzuki coupling. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) is often effective. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid. A mixture of solvents, typically an organic solvent like toluene or 1,4-dioxane and water, is used to dissolve both the organic and inorganic reagents.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Reaction Setup: In a reaction vessel, combine the N-acylated (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v, 10 mL/mmol). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Illustrative Application: Hypothetical Synthesis of a Kinase Inhibitor
To demonstrate the application of the aforementioned protocols, a hypothetical synthesis of a kinase inhibitor is presented. This workflow illustrates how (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine can be utilized to construct a complex molecular architecture.
Caption: Hypothetical two-step synthesis of a kinase inhibitor.
Analytical Quality Control
Ensuring the chemical purity and stereochemical integrity of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine and its derivatives is paramount in API manufacturing. A combination of chromatographic and spectroscopic techniques should be employed.
Chiral HPLC is the primary method for determining the enantiomeric purity of the starting material and subsequent chiral intermediates.
Causality of Experimental Choices: The choice of the chiral stationary phase (CSP) is the most critical factor for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of chiral amines and their derivatives. The mobile phase composition, including the organic modifier and additives, is optimized to achieve baseline resolution. Acidic or basic additives are often necessary to improve peak shape and selectivity for ionizable compounds like amines.[3][4]
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific CSP and analyte. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often required.
Flow Rate: Typically 0.5 - 1.5 mL/min.
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
Injection Volume: 5-20 µL.
Column Temperature: Ambient or controlled (e.g., 25 °C).
Spectroscopic Analysis
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compounds. For (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, the expected mass for the free base (C₉H₁₂BrNO) would show a characteristic isotopic pattern for the bromine atom.
Conclusion
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is a versatile and valuable chiral building block for the synthesis of complex APIs. Its dual functionality allows for both the stereocontrolled introduction of an amine-containing fragment and subsequent molecular elaboration via cross-coupling reactions. The protocols and analytical methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this intermediate in their synthetic campaigns, ultimately contributing to the discovery and development of new medicines.
References
This is a conceptual reference to the general importance of chiral amines in medicinal chemistry.
This is a conceptual reference to the general practice of using hydrochloride salts of amines.
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
This is a conceptual reference to the general principles of N-acyl
This is a conceptual reference to the general principles of Suzuki cross-coupling reactions.
This is a conceptual reference to the hypothetical n
This is a conceptual reference to the general application of NMR in structure elucid
Technical Support Center: Optimizing Enantiomeric Excess in (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with synthesizing (1R)-1-(2-bromo-4-met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with synthesizing (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine .
The presence of the bulky, electron-withdrawing ortho-bromo substituent on the phenyl ring presents severe steric hindrance and alters the electronic landscape of the prochiral ketone precursor. This frequently leads to poor conversion rates, product inhibition, and erosion of enantiomeric excess (ee). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% ee using either biocatalytic or chemical asymmetric methodologies.
Part 1: Biocatalytic Workflows (Transaminase Optimization)
Biocatalysis offers a green, highly selective route to chiral amines. However, wild-type
ω
-transaminases (ATAs) often fail when applied to bulky ortho-substituted aryl ketones.
FAQ & Troubleshooting
Q1: My transaminase-catalyzed amination stalls at <15% conversion, and the ee is inconsistent. Why is the enzyme failing?Causality: Standard fold-class I and IV transaminases possess a strictly defined dual-pocket active site (a "large" and a "small" binding pocket). The ortho-bromo group on your substrate creates a severe steric clash in the large pocket, preventing the formation of the critical external aldimine intermediate.
Solution: You must transition to an engineered (R)-selective transaminase specifically evolved for bulky substrates. Extensive protein engineering has yielded variants with expanded active sites capable of accommodating ortho-substituted bulky chiral amines, achieving up to >99.9% ee [1][1].
Q2: I am using an engineered ATA, but the reaction plateaus at 50% conversion. How do I drive it to completion?Causality: Transamination is a thermodynamically neutral equilibrium reaction. When using isopropylamine (IPA) as the amine donor, the byproduct is acetone. As acetone accumulates, it acts as a competitive inhibitor and drives the reverse reaction .
Solution: Implement an equilibrium-shifting strategy. The most scalable approach is running the reaction under a continuous nitrogen sweep or reduced pressure to volatilize and remove the acetone byproduct, thereby shifting the equilibrium toward the chiral amine via Le Chatelier's principle [2][2].
Fig 1: Engineered transaminase pathway with nitrogen sweep for equilibrium shift.
Self-Validating Protocol: Biocatalytic Amination
Trustworthiness Check: This protocol relies on real-time byproduct monitoring to validate enzyme activity independently of product formation.
Preparation: Dissolve 100 mM of 1-(2-bromo-4-methoxyphenyl)ethan-1-one in DMSO (10% v/v final concentration).
Buffer System: Prepare a 1 M Isopropylamine buffer at pH 7.5, supplemented with 1 mM Pyridoxal-5'-phosphate (PLP).
Biocatalyst Addition: Add 10 mg/mL of an engineered (R)-selective ATA (e.g., a fold-class IV variant optimized for bulky ketones) [3][3].
Equilibrium Shift: Incubate at 45°C under a continuous 50 mL/min
N2
sweep.
Self-Validation Checkpoint: Measure acetone concentration in the exhaust gas via GC-FID. Rule: Acetone evolution must strictly correlate 1:1 with ketone depletion. If ketone depletes but acetone evolution plateaus, the enzyme is catalyzing a side-reaction or undergoing thermal degradation. Do not proceed to extraction until >95% theoretical acetone is detected.
Isolation: Basify the aqueous phase to pH 12 with NaOH, extract 3x with MTBE, and evaporate to yield the (1R)-amine.
Part 2: Chemical Asymmetric Synthesis (Ellman's Auxiliary)
When biocatalysis is not feasible, the use of Ellman’s chiral sulfinamide auxiliary is the gold standard for synthesizing 1-arylethylamines [4][4].
FAQ & Troubleshooting
Q3: My final (1R)-amine has a poor ee (~75%) after cleaving the auxiliary. Where am I losing stereocontrol?Causality: The erosion of ee is almost certainly occurring during the hydride reduction of the ketimine, not during auxiliary cleavage. The bulky ortho-bromo group forces the ketimine into an atypical conformation. Small hydrides like
NaBH4
fail to differentiate the Re and Si faces effectively in this sterically crowded environment.
Solution: Switch to a bulky, coordinating reducing agent such as L-Selectride at cryogenic temperatures (-48°C). The steric bulk of L-Selectride amplifies the energy difference between the diastereomeric transition states, locking the facial attack and pushing the diastereomeric ratio (dr) to >98:2.
Q4: I am seeing racemization during the HCl cleavage of the sulfinamide. Why?Causality: The 4-methoxy group on your substrate is strongly electron-donating. Under harsh or prolonged acidic conditions, it stabilizes a benzylic carbocation intermediate, leading to
SN1
-type racemization at the chiral center.
Solution: Avoid aqueous acids or elevated temperatures. Use strictly anhydrous 4M HCl in dioxane/methanol at 0°C to 20°C for no longer than 30 minutes.
Trustworthiness Check: This workflow uses strict in-process controls to prevent the propagation of achiral impurities.
Condensation: In a flame-dried flask, combine 1.0 eq ketone, 1.2 eq (R)-tert-butanesulfinamide, and 2.0 eq
Ti(OEt)4
in anhydrous THF. Stir at 70°C for 12 hours.
Self-Validation Checkpoint 1: Analyze via LC-MS. Rule: Do not proceed to reduction unless unreacted ketone is <2% AUC. Any residual ketone will be reduced to a racemic alcohol in the next step, severely complicating the final purification.
Reduction: Cool the reaction mixture to -48°C. Dropwise add 1.5 eq of L-Selectride (1M in THF). Stir for 4 hours.
Self-Validation Checkpoint 2: Quench a 100
μ
L aliquot, perform a mini-cleavage (HCl/MeOH), and run on a Chiralpak AD-H HPLC column. Rule: Ensure the dr is >95:5 before committing the bulk batch to cleavage.
Cleavage: Quench the bulk reaction with saturated
NH4Cl
, filter through Celite, and concentrate. Dissolve the intermediate in MeOH, cool to 0°C, and add 4M HCl in dioxane. Stir for 30 mins, then precipitate the (1R)-amine hydrochloride salt with cold diethyl ether.
Part 3: Quantitative Method Comparison
To aid in your experimental design, the following table summarizes the expected outcomes based on the methodologies discussed above.
Methodology
Reagents / Catalyst
Expected Conversion (%)
Expected ee (%)
Primary Troubleshooting Metric
Biocatalysis (Wild-Type)
WT Vibrio fluvialis ATA
< 10%
N/A
Steric clash with ortho-Br
Biocatalysis (Engineered)
Bulky-pocket (R)-ATA +
N2
sweep
> 95%
> 99%
Acetone removal rate
Chemical (Standard Hydride)
(R)-t-BSA,
Ti(OEt)4
,
NaBH4
85%
75 - 80%
Poor dr during reduction
Chemical (Bulky Hydride)
(R)-t-BSA,
Ti(OEt)4
, L-Selectride
> 92%
> 98%
Temperature control (< -40°C)
References
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. nih.gov. 2
Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. acs.org. 3
Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. nih.gov. 1
Continuous flow-mode synthesis of (chiral) amines with transaminase. uclouvain.be.
A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. researchgate.net. 4
troubleshooting chiral HPLC baseline separation of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of separating 1-(2-bromo-4-methoxyphenyl)ethan-1-amine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of separating 1-(2-bromo-4-methoxyphenyl)ethan-1-amine .
This molecule presents a "perfect storm" for chiral chromatography: it is a primary amine (prone to severe secondary interactions with silica), possesses a bulky ortho-bromo group (causing steric hindrance that restricts chiral cavity entry), and features an electron-donating para-methoxy group (altering
π−π
stacking dynamics).
Below is the comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to achieve baseline separation (
Rs≥1.5
).
Part 1: Diagnostic Troubleshooting Workflow
When dealing with chiral primary amines, failure modes typically fall into two categories: thermodynamic (poor enantioselectivity/co-elution) or kinetic (severe peak tailing). Follow this logic tree to diagnose your chromatogram.
Troubleshooting workflow for resolving co-elution and peak tailing in chiral primary amines.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my primary amine tailing so badly, even on a new chiral column?Causality: Peak tailing for 1-arylethylamines is rarely a failure of the chiral selector itself. Instead, it is driven by non-enantioselective, kinetically slow ion-exchange interactions between the protonated primary amine (
−NH3+
) and weakly acidic residual silanols on the silica support matrix of the Chiral Stationary Phase (CSP).
Solution: You must introduce a basic additive to the mobile phase to outcompete the analyte for these active sites. While 0.1% Diethylamine (DEA) is the industry standard [2], primary amines often require stronger modifiers. Using 0.1% Ethanolamine (EA) or Ethylenediamine (EDA) provides superior peak symmetry because their primary amine moieties mimic the analyte, blocking the exact silanol cavities causing the drag [4].
Q2: Which CSP chemistry is optimal for 1-arylethylamines with bulky ortho-substituents?Causality: The ortho-bromo group on your analyte forces the molecule into a rigid conformation, restricting its ability to penetrate narrow chiral cavities (like those found in cellulose-based CSPs).
Solution: Crown ether-based CSPs (e.g., Crownpak CR-I) are exceptionally effective for primary amines because they form specific host-guest inclusion complexes directly with the
−NH3+
group [1]. Alternatively, immobilized amylose derivatives (e.g., Chiralpak IA or AD-H) offer broader helical cavities that can accommodate the bulky ortho-bromo substituted phenyl ring far better than tighter cellulose structures.
Q3: I have partial separation (
Rs=1.0
). How can I achieve baseline resolution (
Rs≥1.5
) without buying a new column?Causality: Enantioseparation is an enthalpy-driven process (
ΔΔH
). Lowering the temperature increases the analyte's residence time within the chiral cavity, amplifying the energy difference between the transient diastereomeric complexes.
Solution: Decrease the column compartment temperature from standard ambient (25°C) to 15°C or 10°C [3]. Additionally, switch your alcohol modifier from Isopropanol (IPA) to Ethanol (EtOH). EtOH alters the hydrogen-bonding network dynamics and often yields higher selectivity (
α
) for aromatic amines.
Part 3: Self-Validating Experimental Protocols
Protocol A: Normal Phase Screening & Optimization (Amylose CSPs)
This protocol systematically evaluates selectivity while actively suppressing secondary silanol interactions.
Column Selection: Install an immobilized amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare a mixture of HPLC-grade n-Hexane and Ethanol (80:20, v/v).
Additive Integration (Critical): Add 0.1% (v/v) Ethylenediamine (EDA) to the mobile phase.
Self-Validation Step: Before injecting your chiral sample, run a blank injection followed by a reference standard of an achiral primary amine (e.g., benzylamine). Verify that the peak asymmetry factor (
As
) is
≤1.2
. If
As>1.2
, the system is not properly passivated.
Equilibration: Flush the column at 1.0 mL/min for at least 20 column volumes (approx. 60 mins) to ensure the EDA fully coats the residual silanols[4].
Injection & Analysis: Inject 5 µL of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine (prepared at 1 mg/mL in mobile phase). Monitor via UV at 230 nm and 254 nm.
Optimization: If
Rs<1.5
, reduce the flow rate to 0.8 mL/min and drop the column compartment temperature to 15°C.
Protocol B: Reversed-Phase Crown Ether Method (Specialized for Primary Amines)
This protocol leverages host-guest inclusion complexation, requiring strict pH and temperature control.
Column Selection: Install a Crown Ether CSP (e.g., Crownpak CR-I(+), 150 x 3.0 mm, 5 µm).
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (
HClO4
) at pH 1.5.
Causality: The primary amine must be fully protonated to form a stable, three-point hydrogen-bonded inclusion complex with the oxygen atoms of the crown ether [1].
Temperature Control: Set the column temperature strictly to 10°C. Crown ether complexation is highly temperature-dependent; elevated temperatures will collapse the resolution.
Analysis: Run an isocratic elution at 0.4 mL/min. (Note: The (+) and (-) designations on Crownpak columns will invert the elution order of the enantiomers, which is highly useful for impurity isolation).
Part 4: Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine under various conditions, allowing you to benchmark your results.
Chiral Stationary Phase
Mobile Phase Composition
Additive / pH
Temp (°C)
Expected Selectivity (
α
)
Expected Resolution (
Rs
)
Troubleshooting Notes
Amylose (e.g., AD-H)
n-Hexane / IPA (90:10)
None
25
~1.10
< 1.0
Severe tailing; co-elution due to silanol drag.
Amylose (e.g., AD-H)
n-Hexane / EtOH (80:20)
0.1% DEA
25
~1.25
~1.3
Improved peak shape; partial separation achieved.
Amylose (e.g., IA)
n-Hexane / EtOH (80:20)
0.1% EDA
15
~1.40
> 1.5
Baseline separation; optimal peak symmetry.
Crown Ether (CR-I)
Aqueous
HClO4
pH 1.5
10
> 1.50
> 2.0
Excellent for primary amines; requires low pH & temp.
References
Performance comparison of chiral stationary phases in the enantiomeric separation of 1-arylethylamines by HPLC
Source: J-Stage
URL
optimizing extraction yield of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine from aqueous mixtures
Welcome to the technical support center for the efficient extraction of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine from aqueous mixtures. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the efficient extraction of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine from aqueous mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to maximize yield and purity.
Introduction: The Chemistry of Amine Extraction
The successful extraction of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine, a primary amine, from an aqueous medium hinges on the principles of acid-base chemistry. The core strategy involves the reversible conversion of the amine between its neutral, organic-soluble form and its protonated, water-soluble salt form. This manipulation of its chemical state allows for its selective transfer between immiscible aqueous and organic phases, thereby separating it from non-basic impurities.[1][2][3]
Core Principles of Extraction
The distribution of the amine between the organic and aqueous phases is dictated by its protonation state, which is in turn controlled by the pH of the aqueous phase.
Caption: Acid-base equilibrium of the target amine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful extraction of my amine?
The single most critical factor is the precise control of the aqueous phase pH. To extract the amine into the organic layer, the pH of the aqueous solution should be at least 2 pH units above the pKa of the amine's conjugate acid (estimated pKa ~9.0-10.0).[4] This ensures the amine is in its neutral, less polar form, which has a higher affinity for the organic solvent. Conversely, to move the amine into the aqueous phase (for washing or purification), the pH should be at least 2 pH units below the pKa.[2]
Q2: Which organic solvent should I choose for the extraction?
The choice of solvent is crucial for maximizing the distribution coefficient of the amine in the organic phase. An ideal solvent should:
Have high solubility for the neutral amine.
Be immiscible with water.
Have a low boiling point for easy removal post-extraction.
Be relatively non-toxic and environmentally friendly.
Solvent
Polarity Index
Boiling Point (°C)
Key Considerations
Dichloromethane (DCM)
3.1
39.6
High density (bottom layer), effective but can form emulsions.
Diethyl Ether
2.8
34.6
Low boiling point, highly flammable, can form peroxides.
Ethyl Acetate (EtOAc)
4.4
77.1
Good general-purpose solvent, less dense than water.
Toluene
2.4
110.6
Higher boiling point, effective for less polar compounds.
Methyl tert-Butyl Ether (MTBE)
2.5
55.2
Less prone to peroxide formation than diethyl ether.
For (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine, solvents like dichloromethane and ethyl acetate are excellent starting points due to their polarity and effectiveness in dissolving similar aromatic amines.
Q3: My extraction yield is consistently low. What are the likely causes?
Low extraction yield can stem from several factors:
Incorrect pH: If the aqueous phase is not sufficiently basic during the extraction of the neutral amine, a significant portion will remain in its protonated, water-soluble form.
Insufficient Mixing: Inadequate agitation of the separatory funnel leads to poor mass transfer between the two phases.
Insufficient Solvent Volume: Using too little organic solvent can result in a saturated organic phase, preventing further extraction. A general rule of thumb is to use a volume of organic solvent that is at least one-third to one-half the volume of the aqueous phase for each extraction.
Too Few Extractions: A single extraction is often insufficient to recover all the product. Performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.
Q4: I am having trouble with emulsion formation. How can I resolve this?
Emulsions are a common problem in liquid-liquid extractions, particularly with amines which can act as surfactants.[4][5] An emulsion is a stable dispersion of one liquid in another, preventing the clear separation of the organic and aqueous layers.
Troubleshooting Strategy
Mechanism of Action
"Salting Out"
Add a saturated solution of sodium chloride (brine) or solid salt to the separatory funnel.[5][6][7] This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of the solution, which helps to break the emulsion.
Gentle Mixing
Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy input that can lead to emulsion formation.[5]
Addition of a Different Solvent
Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[5]
Centrifugation
For smaller volumes, centrifuging the mixture can provide the force needed to separate the layers.[8]
Filtration
Passing the mixture through a bed of Celite® or glass wool can sometimes help to break up the emulsion.[5]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Persistent Emulsion
- Vigorous shaking- High concentration of amine or other surfactants- Incompatible solvent system
- Add saturated NaCl (brine) solution.- Gently swirl or invert the separatory funnel instead of shaking.- Allow the mixture to stand for an extended period.- Centrifuge the mixture if the volume is manageable.- Add a small amount of a different organic solvent.
Low Yield
- Incorrect pH of the aqueous phase- Insufficient number of extractions- Incomplete phase separation- Product loss during solvent removal
- Verify and adjust the pH of the aqueous phase to > pKa + 2 (e.g., pH 11-12) before extracting the neutral amine.- Perform at least three extractions with fresh organic solvent.- Ensure complete separation of layers before draining.- Use a rotary evaporator at a suitable temperature and pressure to avoid loss of volatile product.
Product is in the Wrong Layer
- Misidentification of aqueous and organic layers- Incorrect pH adjustment
- To identify the layers, add a small amount of water; the layer that increases in volume is the aqueous layer.- Re-check the pH of the aqueous phase and adjust as necessary based on the desired location of the amine (protonated in aqueous, neutral in organic).
Impure Product
- Incomplete washing of the organic layer- Co-extraction of impurities
- Wash the organic layer containing the neutral amine with brine to remove residual water and water-soluble impurities.- If acidic impurities are present, perform an acidic wash (e.g., with dilute HCl) before basifying to extract the amine.- If neutral impurities are present, consider an initial extraction of the amine into an acidic aqueous phase, discard the organic layer containing neutral impurities, then basify the aqueous layer and re-extract the amine into a fresh organic solvent.
Optimized Extraction Protocol
This protocol outlines a robust method for the extraction of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine from a typical aqueous reaction mixture.
Caption: Optimized extraction workflow for the target amine.
Detailed Steps:
Preparation: Transfer the aqueous mixture containing the amine to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
Basification: Slowly add a 2 M solution of sodium hydroxide (NaOH) while periodically swirling and checking the pH with pH paper or a calibrated pH meter. Continue adding base until the pH of the aqueous phase is stable at 11-12. This ensures the complete deprotonation of the amine to its neutral form.[2]
First Extraction: Add a volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) equal to about one-third to one-half of the aqueous phase volume. Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Gently invert the funnel 10-15 times to ensure thorough mixing without creating a persistent emulsion.[5]
Phase Separation: Place the separatory funnel back in a ring stand and allow the layers to fully separate.
Collection: Carefully drain the lower layer. If using a solvent denser than water like dichloromethane, the organic layer will be at the bottom. If using a solvent less dense than water like ethyl acetate, the aqueous layer will be at the bottom. Collect the organic layer in a clean Erlenmeyer flask.
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) at least two more times with fresh portions of the organic solvent. This will maximize the recovery of the amine.
Combine and Wash: Combine all the collected organic extracts in the separatory funnel. Add a volume of saturated sodium chloride solution (brine) equal to about one-quarter of the total organic volume. Gently invert the funnel a few times to mix. This step helps to remove residual water from the organic phase.[6][7] Allow the layers to separate and discard the aqueous brine layer.
Drying: Transfer the organic solution to an Erlenmeyer flask and add a suitable amount of a solid drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes, or until the organic solution is clear and no clumping of the drying agent is observed.
Isolation: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover any remaining product.
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the isolated (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine.
Technical Support Center: Purification of Crude (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine Synthesis Mixtures
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine. Here, we provide in-depth t...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this chiral amine.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine and offers targeted solutions.
Issue 1: Low Yield After Purification
Possible Causes:
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving a significant amount of starting material.
Product Loss During Extraction: The desired amine may be lost during aqueous washes if the pH is not carefully controlled.
Inefficient Crystallization: The chosen solvent system for recrystallization may be suboptimal, leading to the product remaining in the mother liquor.
Poor Separation in Chromatography: Co-elution of the product with impurities during column chromatography.
Recommended Solutions:
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it has reached completion before proceeding with the work-up.
pH Control During Extraction: When performing an acid-base extraction, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into an organic solvent to prevent the formation of the water-soluble ammonium salt.[1][2][3]
Recrystallization Solvent Screening: Perform small-scale solvent screening to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Chromatography Optimization: Methodically screen different solvent systems for column chromatography using TLC to achieve better separation between the desired product and impurities. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes.[4]
Issue 2: Oily Product Instead of a Crystalline Solid
Possible Causes:
Presence of Impurities: Residual solvents or byproducts can act as an oiling-out agent, preventing crystallization.
Incorrect Enantiomeric or Diastereomeric Ratio: If the synthesis is not highly stereoselective, the presence of other stereoisomers can interfere with the crystal lattice formation of the desired enantiomer.
Recommended Solutions:
Pre-Purification: Subject the crude oil to a preliminary purification step, such as an acid-base extraction, to remove major impurities before attempting crystallization.[5][6]
Column Chromatography: If acid-base extraction is insufficient, column chromatography can be highly effective in separating the desired product from the impurities that hinder crystallization.[4][7][8]
Anti-Solvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise to induce precipitation.
Chiral Resolution: If the issue is due to a mixture of stereoisomers, a chiral resolution step using a resolving agent like tartaric acid may be necessary to selectively crystallize the desired diastereomeric salt.[9][10]
Issue 3: Contamination with Starting Material or Intermediates
Possible Causes:
Incomplete Bromination: The starting material, 1-(4-methoxyphenyl)ethan-1-one, may not have been fully brominated, leading to its presence in the crude mixture.
Unreacted Precursors: Incomplete reaction of the ketone with the amine source during reductive amination.
Recommended Solutions:
Acid-Base Extraction: The basic nature of the desired amine product allows for its separation from neutral or acidic starting materials and intermediates through acid-base extraction.[1][2][3] The amine can be protonated and extracted into an acidic aqueous layer, leaving neutral impurities in the organic layer.[2][6]
Column Chromatography: This technique is effective for separating compounds with different polarities. The polarity difference between the ketone starting material and the amine product usually allows for good separation on a silica gel column.[4]
Issue 4: Presence of Di-brominated Impurities
Possible Causes:
Over-bromination: The reaction conditions for the bromination of the aromatic ring may have been too harsh, leading to the formation of di-brominated species.
Recommended Solutions:
Careful Control of Stoichiometry: Precisely control the amount of the brominating agent used to favor mono-bromination.
Column Chromatography: Di-brominated compounds will have a different polarity compared to the mono-brominated product, typically allowing for their separation by column chromatography.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine synthesis mixture?
Common impurities can include unreacted starting materials such as 2-bromo-4'-methoxyacetophenone[11] or 1-(4-methoxyphenyl)ethanone, the corresponding alcohol 1-(2-bromo-4-methoxyphenyl)ethan-1-ol[12] from over-reduction, the opposite (1S) enantiomer, and potentially di-brominated byproducts. Isomeric impurities from the starting materials, such as 1-(3-hydroxy-4-methoxyphenyl)ethanone, can also be present.[13]
Q2: What is the most straightforward initial purification technique for this amine?
Acid-base extraction is a highly effective and simple first-pass purification method.[1][5] By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic amine will be protonated and move to the aqueous layer, leaving neutral and acidic impurities behind in the organic layer.[2][3][6] The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted into an organic solvent.
Q3: How can I improve the enantiomeric purity of my product?
If the synthesis results in a racemic or enantiomerically-enriched mixture, chiral resolution via diastereomeric salt crystallization is a common and effective method.[9] This involves reacting the amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[10][14]
Q4: What are the best solvent systems for recrystallizing (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine?
A good starting point for recrystallization is a solvent system consisting of a polar solvent in which the amine is soluble (e.g., isopropanol, ethanol, or ethyl acetate) and a nonpolar co-solvent to reduce the solubility upon cooling (e.g., hexanes or heptane). The optimal ratio will need to be determined empirically.
Q5: When is column chromatography necessary?
Column chromatography is recommended when simpler methods like acid-base extraction and recrystallization fail to provide the desired purity, or when separating compounds with very similar properties, such as stereoisomers or regioisomers.[7][8][15]
III. Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the purification of the crude amine from neutral and acidic impurities.
Dissolution: Dissolve the crude synthesis mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer.[2][3][6] Repeat the extraction twice.
Separation of Layers: Combine the acidic aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base, such as 10M sodium hydroxide, until the pH is greater than 10.[6] The free amine will precipitate or form an oil.
Back Extraction: Extract the free amine from the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution
This protocol outlines a general procedure for enhancing the enantiomeric purity of the amine.
Salt Formation: Dissolve the enantiomerically-enriched amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the liberated free amine with an organic solvent as described in Protocol 1.
Purity Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC.
IV. Data Presentation
Table 1: Comparison of Purification Techniques
Purification Technique
Typical Purity Achieved
Typical Yield
Advantages
Disadvantages
Acid-Base Extraction
85-95%
>90%
Simple, fast, and removes acidic/basic impurities effectively.[5]
Does not remove neutral impurities with similar properties or stereoisomers.
Recrystallization
95-99%
60-80%
Can provide high purity for crystalline solids.
Requires finding a suitable solvent system; can have lower yields.
Column Chromatography
>99%
50-70%
Excellent for separating complex mixtures and isomers.
More time-consuming, requires larger solvent volumes, and can lead to product loss on the column.
The theoretical maximum yield for the desired enantiomer is 50%; requires a suitable resolving agent.
V. Visualization
Purification Workflow Decision Tree
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Enantiomeric Battlefield: A Comparative Analysis of (1R)- and (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine in Biological Systems
In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide delves into the comparative biological activities of the (1R) and (1S) enantiomers of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine, a substituted phenethylamine derivative. While direct comparative studies on this specific pair of enantiomers are not extensively documented in publicly available literature, we can construct a robust, data-driven hypothesis based on the well-established structure-activity relationships (SAR) of analogous chiral phenethylamines. This guide will serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to empirically determine and compare the biological activities of these enantiomers.
The Principle of Chirality in Drug Action: Why Enantiomers Matter
The differential biological effects of enantiomers arise from their stereospecific interactions with chiral biological macromolecules, such as receptors, enzymes, and ion channels. One enantiomer may fit perfectly into a binding site, eliciting a potent biological response, while its mirror image may bind with significantly lower affinity or not at all. In some cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, contribute to side effects, or even have an opposing action. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness, and the other was tragically teratogenic. Therefore, the characterization of individual enantiomers is a cornerstone of modern drug development.
Probing the Unseen: A Hypothesis on the Biological Activity of (1R)- and (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
The structure of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine, a phenethylamine derivative, suggests its potential interaction with monoamine neurotransmitter systems. Phenethylamines with halogen and methoxy substitutions on the phenyl ring are known to interact with various receptors, particularly serotonin (5-HT) receptors. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its analogs are potent ligands at 5-HT2A receptors. The stereochemistry of these molecules is a critical factor in their receptor affinity and functional activity.
Based on the pharmacology of structurally related chiral phenylethylamines, it is plausible to hypothesize that the (1R) and (1S) enantiomers of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine will exhibit stereoselective binding to and activation of G-protein coupled receptors (GPCRs), such as serotonin or adrenergic receptors. One enantiomer is likely to display significantly higher affinity and/or efficacy compared to the other.
Experimental Roadmap for Elucidating Enantiomer-Specific Activity
To empirically validate the hypothesized differences in biological activity, a systematic experimental approach is required. The following sections outline the key experimental workflows.
Part 1: Chiral Separation of Enantiomers
The first critical step is to obtain the individual enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of primary amines. Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are often effective.
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is a good starting point. The addition of a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) can improve peak shape and resolution.
Method Development:
Inject the racemic mixture of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine onto the chiral column.
Systematically vary the ratio of the mobile phase components to achieve baseline separation of the two enantiomeric peaks.
Monitor the separation using a UV detector at an appropriate wavelength.
Enantiomeric Purity Assessment: Once separation is achieved, collect the fractions corresponding to each enantiomer. Re-inject each collected fraction onto the same chiral column to determine its enantiomeric purity (enantiomeric excess, ee%).
Part 2: In Vitro Pharmacological Characterization
With the isolated enantiomers in hand, their pharmacological profiles can be determined through a series of in vitro assays.
1. Receptor Binding Assays
These assays measure the affinity of a compound for a specific receptor. A competitive binding assay using a radiolabeled ligand is a standard approach.
Experimental Protocol: Radioligand Binding Assay
Target Selection: Based on the structure, screen the enantiomers against a panel of relevant GPCRs, with a primary focus on serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and adrenergic (e.g., α1, α2, β) receptors.
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.
Assay Conditions:
Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and increasing concentrations of the unlabeled (1R) or (1S) enantiomer.
Incubate at a specific temperature for a defined period to reach equilibrium.
Detection: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Principle: This assay measures the activation of G-proteins upon receptor stimulation by an agonist.
Assay Conditions:
Incubate cell membranes expressing the receptor of interest with increasing concentrations of the (1R) or (1S) enantiomer in the presence of [35S]GTPγS.
If the compound is an agonist, it will stimulate the binding of [35S]GTPγS to the G-proteins.
Detection and Analysis: Measure the amount of bound [35S]GTPγS by scintillation counting. Plot the data to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy) for each enantiomer.
Antagonist Testing: To determine if an enantiomer is an antagonist, perform the assay in the presence of a known agonist and increasing concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
This table presents hypothetical data illustrating potential differences in agonist potency and efficacy.
Visualizing the Workflow and Potential Mechanism
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Figure 1: A generalized experimental workflow for the separation and in vitro characterization of the (1R) and (1S) enantiomers.
Figure 2: A hypothetical signaling pathway for the more active enantiomer at a Gq-coupled receptor like the 5-HT2A receptor.
Conclusion
While direct experimental data comparing the biological activities of (1R)- and (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is currently limited, a strong scientific rationale predicts significant stereoselectivity in their interactions with biological targets, likely within the monoaminergic system. The (1R) and (1S) enantiomers are expected to exhibit distinct receptor binding affinities and functional efficacies. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically determine these differences. Such studies are not only of academic interest but are also a critical component of the drug discovery and development process, ensuring the selection of the optimal stereoisomer for further investigation as a potential therapeutic agent.
References
This guide synthesizes established principles of pharmacology and medicinal chemistry. For further reading on specific topics, please refer to authoritative textbooks and peer-reviewed articles in these fields. The experimental protocols are based on standard methodologies, and specific citations for similar assays can be found in the provided search results.
Comparative
chiral HPLC vs chiral GC for (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine ee determination
Determining the enantiomeric excess (ee) of sterically hindered primary amines like (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine presents a unique set of chromatographic challenges. The molecule features a highly basic...
Author: BenchChem Technical Support Team. Date: April 2026
Determining the enantiomeric excess (ee) of sterically hindered primary amines like (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine presents a unique set of chromatographic challenges. The molecule features a highly basic primary amine adjacent to a chiral center, compounded by the steric bulk of an ortho-bromo substituent and the electron-rich nature of a para-methoxy group.
As a Senior Application Scientist, I approach this separation by evaluating the fundamental physical chemistry of the analyte against the mechanics of the stationary phase. While both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can achieve baseline enantioresolution, the causality behind their operational parameters—specifically the requirement for derivatization in GC versus mobile phase modification in HPLC—dictates the optimal workflow for drug development applications.
This guide objectively compares chiral HPLC and chiral GC methodologies for this specific amine, providing field-proven, self-validating protocols to ensure absolute scientific integrity in your ee determinations.
Mechanistic Causality: Why Primary Amines Demand Specific Environments
The primary amine moiety is notorious for causing chromatographic degradation if not properly managed.
In Chiral HPLC , the preferred stationary phases are polysaccharide-based (e.g., amylose or cellulose derivatives coated on silica). The silica support contains residual silanols (Si-OH) that are weakly acidic. If the basic primary amine is injected directly, it will undergo strong ionic interactions with these silanols, resulting in severe peak tailing. This tailing artificially broadens the dominant (1R) peak, potentially masking the trace (1S) enantiomer and ruining the ee calculation. To prevent this, a sacrificial basic modifier like diethylamine (DEA) is added to the mobile phase to dynamically mask the silanols, allowing the analyte to interact purely with the chiral selector via hydrogen bonding and
π−π
interactions driven by the methoxy-phenyl ring[1].
In Chiral GC , the challenges are thermal and surface-driven. Direct injection of primary amines results in irreversible adsorption onto the siloxane backbone of the column and the metallic liner of the injection port, yielding heavily tailing peaks[2]. To achieve the high theoretical plate counts GC is known for, the amine must be derivatized. Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) replaces the active N-H hydrogens with an electron-withdrawing trifluoroacetyl group. This eliminates hydrogen-bonding with the column infrastructure, dramatically increases volatility, and introduces secondary dipole-dipole interaction sites that enhance chiral recognition within the cyclodextrin cavity of the GC stationary phase.
Strategic Workflow Matrix
Decision matrix and workflow for chiral HPLC vs. chiral GC analysis of primary amines.
Quantitative Performance Comparison
The following data synthesizes the expected performance metrics when analyzing (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine using optimized parameters for both platforms.
Parameter
Chiral HPLC (Direct Analysis)
Chiral GC (TFAA Derivatized)
Resolution (
Rs
)
1.8 - 2.5 (Baseline)
> 3.5 (High efficiency)
Analysis Time
15 - 25 min
25 - 35 min
Sample Preparation
< 5 min (Simple dilution)
45 - 60 min (Derivatization + Drying)
Limit of Quantitation
~0.05% ee (Strong UV chromophore)
< 0.02% ee (FID/MS highly sensitive)
Column Stability
High (Maintained by routine DEA flushing)
Moderate (Excess TFAA degrades stationary phase)
Elution Order
Modifiable (via changing CSP or solvent)
Fixed (dictated by cyclodextrin cavity inclusion)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems. Do not omit the validation checks; they are the definitive proof that your system is operating within the required physical parameters.
Protocol A: Chiral HPLC (Direct Analysis)
Because the molecule possesses a strong para-methoxy chromophore, UV detection is highly sensitive, making HPLC an elegant, non-destructive choice[1].
System Preparation: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
Mobile Phase Formulation: Prepare a volumetric mixture of n-Hexane and Isopropanol (90:10 v/v). Add exactly 0.1% (v/v) high-purity Diethylamine (DEA). Causality note: DEA must be fresh; degraded DEA introduces water and carbonates that alter enantioselectivity.
Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to 254 nm.
Sample Preparation: Dissolve 1.0 mg of the amine in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
Self-Validation Check (System Suitability): Inject a racemic standard of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine.
Pass Criteria: The system is only valid if the resolution (
Rs
) between the (1R) and (1S) peaks is
≥1.5
, and the tailing factor of the later-eluting peak is
≤1.2
. If tailing exceeds 1.2, flush the column with 0.5% DEA in ethanol for 2 hours to re-saturate active silanols.
Execution: Inject 10 µL of the (1R) sample and calculate the ee via peak area normalization.
When trace-level sensitivity of the minor enantiomer is paramount, the superior theoretical plate count of GC is required. The ortho-bromo group creates steric hindrance, meaning the derivatization reaction requires thermal driving.
Derivatization Step: Weigh 1.0 mg of the amine into a 2 mL glass reaction vial. Dissolve in 500 µL of anhydrous Dichloromethane (DCM).
Acylation: Add 50 µL of Pyridine (acid scavenger) followed by 50 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial tightly.
Thermal Incubation: Heat the vial at 60 °C for 30 minutes. The heat overcomes the steric clash of the ortho-bromo group to ensure 100% conversion to the trifluoroacetamide derivative.
Reconstitution: Cool to room temperature. Evaporate the solvent and excess reagents under a gentle stream of ultra-pure
N2
. Reconstitute the residue in 1.0 mL of fresh DCM.
Chromatographic Conditions: Use a CP-Chirasil-Dex CB column (25 m x 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.5 mL/min. Temperature program: 120 °C (hold 2 min), ramp 4 °C/min to 200 °C (hold 5 min). Injector: 250 °C (Split 50:1). Detector: FID at 250 °C.
Self-Validation Check (Blank & Completion):
Check 1: Inject a reagent blank (DCM + Pyridine + TFAA, dried and reconstituted). It must show zero peaks in the analyte retention window.
Check 2: Inject the sample. A valid derivatization is confirmed by the complete absence of a broad, tailing peak (indicating unreacted primary amine) and the presence of sharp, symmetrical peaks for the diastereomeric complexes.
Strategic Recommendation
For routine process chemistry and drug development monitoring of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine, Chiral HPLC is the superior operational choice . It eliminates the 60-minute derivatization bottleneck, preserves the sample, and leverages the molecule's natural UV absorbance for highly accurate ee quantification.
However, if the analytical objective requires identifying trace enantiomeric impurities below the 0.05% threshold (e.g., final API release testing where UV baseline noise becomes a limiting factor), the Chiral GC methodology —despite its laborious sample preparation—provides the unmatched resolving power and signal-to-noise ratio required to definitively prove enantiopurity.
References
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography
Herald Scholarly Open Access[Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography
National Institutes of Health (PMC)[Link]
Definitive Guide to Absolute Configuration Validation: VCD Spectroscopy of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
Executive Summary & The Chiral Challenge The assignment of Absolute Configuration (AC) is a non-negotiable milestone in the development of chiral pharmaceuticals and fine chemicals. For molecules like (1R)-1-(2-bromo-4-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Chiral Challenge
The assignment of Absolute Configuration (AC) is a non-negotiable milestone in the development of chiral pharmaceuticals and fine chemicals. For molecules like (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine , this presents a unique analytical challenge. As a free-base benzylic amine, it frequently exists as an oil or a low-melting amorphous solid, fiercely resisting the crystallization required for traditional X-ray diffraction[1].
While the presence of the heavy bromine atom makes it theoretically ideal for anomalous dispersion X-ray crystallography, the operational reality of forcing a free-base amine into a high-quality single crystal often leads to altered conformations or requires salt formation (which changes the stereoelectronic environment). To solve this, Vibrational Circular Dichroism (VCD) has emerged as the gold standard for direct, solution-state AC validation[2]. This guide objectively compares VCD against alternative techniques and provides a self-validating experimental and computational protocol for this specific molecular scaffold.
Comparative Analysis: Why VCD?
When validating the AC of a flexible, non-crystalline molecule, researchers typically evaluate four methodologies. As detailed in Table 1, VCD provides a highly specific, non-destructive alternative that bypasses the limitations of traditional chiroptical and diffraction methods.
Table 1: Comparative Performance of AC Determination Techniques
Technique
Sample Requirement
Derivatization Needed?
Conformational Sensitivity
Best Use Case
VCD
5–10 mg (Solution)
No
High (Probes 3N-6 modes)
Flexible molecules, oils, free-base amines
X-Ray
Single Crystal
No
Low (Solid-state only)
Rigid molecules that readily crystallize
ECD
< 1 mg (Solution)
No
Moderate
Rigid molecules with strong UV chromophores
NMR (Mosher's)
1–5 mg (Solution)
Yes (Chemical Reaction)
Low (Assumes rigid model)
Alcohols/amines without steric hindrance
The Causality of Choice:
Electronic Circular Dichroism (ECD) relies on the presence of a UV/Vis chromophore near the chiral center. While our target molecule possesses an aromatic ring, the flexibility of the ethylamine side chain and the methoxy group can lead to overlapping electronic transitions that are notoriously difficult to interpret. In contrast, VCD does not require a UV chromophore[3]. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[2]. Because it probes all
3N−6
vibrational modes, VCD generates an incredibly rich, fingerprint-like spectrum that is highly sensitive to the exact 3D spatial arrangement of the atoms[4].
Furthermore, unlike NMR utilizing Mosher's acid, VCD requires zero chemical derivatization. The bulky ortho-bromo group on the phenyl ring can sterically hinder derivatization or force the Mosher's ester into non-standard conformations, leading to false NMR assignments. VCD analyzes the molecule in its native state[3].
Decision logic for selecting chiroptical and diffraction methods for AC validation.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, a VCD measurement cannot exist in isolation; it must be a self-validating system. The following protocol guarantees that instrumental artifacts do not masquerade as chiral signals.
Step 1: Sample Preparation
Solvent Selection: Dissolve ~5-10 mg of the chiral amine in 150 µL of deuterated chloroform (
CDCl3
) to achieve a ~0.1 M concentration.
Causality:
CDCl3
is explicitly chosen because it is largely transparent in the critical mid-IR "fingerprint" region (1600–1000 cm⁻¹), preventing solvent bands from masking the solute's vibrational modes[5].
Cell Assembly: Inject the solution into an IR cell equipped with Barium Fluoride (
BaF2
) windows and a 100 µm Teflon spacer.
Causality:
BaF2
is utilized because it has a low refractive index and lacks the severe stress-induced birefringence common in other window materials, which would otherwise distort the VCD baseline.
Step 2: Data Acquisition & Internal Validation
Instrument Tuning: Utilize a dual-source FT-IR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for the 1400 cm⁻¹ region.
Baseline Validation (Critical Step): Before measuring the sample, measure the pure
CDCl3
solvent (or ideally, the racemic mixture of the amine if available) for 1 hour[5]. This establishes a true zero-baseline. Any deviation from zero represents instrument-specific linear birefringence.
Sample Measurement: Collect the IR and VCD spectra of the enantiomer at a resolution of 4 cm⁻¹ for 3 to 4 hours (block averaging) to achieve a high signal-to-noise ratio.
Data Processing: Subtract the solvent/racemate baseline from the sample's VCD spectrum. This self-correcting step ensures the final spectrum is purely a result of the molecule's magnetic and electric dipole transition moments.
Computational Protocol (DFT)
The experimental VCD spectrum is meaningless without a highly accurate computational model to compare it against[4].
Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search on the (1R)-enantiomer to identify all conformers within a 5.0 kcal/mol energy window. The flexibility of the methoxy and amine groups will yield multiple rotamers.
DFT Optimization & Frequency Calculation: Optimize the geometry and calculate the IR and VCD intensities using Density Functional Theory (DFT) at the B3LYP/def2-TZVP level of theory, incorporating an implicit solvent model (PCM for chloroform).
Causality: The selection of the def2-TZVP basis set is a strict requirement here. Standard Pople basis sets (like 6-31G*) fail to adequately model the electron density, polarizability, and relativistic effects of the heavy Bromine atom. Because VCD intensity relies heavily on the magnetic dipole transition moment, an inadequate basis set on the halogen will result in inverted or shifted calculated VCD bands[3].
Boltzmann Averaging: Calculate the Gibbs free energy (
ΔG
) for each conformer at 298.15 K. Weight the individual calculated VCD spectra according to their Boltzmann population to generate the final composite theoretical spectrum.
Parallel experimental and computational VCD workflow for AC determination.
Data Presentation & Spectral Comparison
Validation is achieved by overlaying the baseline-corrected experimental VCD spectrum with the Boltzmann-averaged calculated spectrum of the (1R)-model[2]. The assignment is confirmed if the signs (+/-) of the major, isolated diagnostic bands match. If the experimental bands are the exact mirror opposite of the calculated (1R) model, the sample is the (1S)-enantiomer[5].
Table 2: Diagnostic Vibrational Modes for Validation
(Note: Wavenumbers are approximate and should be scaled by a factor of ~0.98 to correct for DFT anharmonicity).
Mode Assignment
Approx. Wavenumber (cm⁻¹)
Expected IR Intensity
Expected VCD Sign for (1R)
NH₂ Scissoring
~1610
Medium
Positive (+)
Aromatic C=C Stretch
~1500
Strong
Negative (-)
C-O-C Asymmetric Stretch (Methoxy)
~1250
Strong
Positive (+)
C-N Stretch / C-H Bend
~1100
Medium
Negative (-)
By analyzing the agreement between the experimental data and the rigorously calculated DFT model, researchers can definitively assign the (1R) absolute configuration of 1-(2-bromo-4-methoxyphenyl)ethan-1-amine with absolute confidence, entirely bypassing the bottleneck of crystallization[6].
References
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4), 15-17. 2
Merten, C., Golub, T. P., & Kreienborg, N. M. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry, 84(14), 8797-8814. 7
Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3). 6
Benchmarking the Catalytic Efficiency of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine-Derived Catalysts in Asymmetric Synthesis
Executive Summary The evolution of asymmetric organocatalysis has heavily relied on the structural tuning of chiral amines[1]. While secondary amines like L-proline are ubiquitous, primary amines are essential for activa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolution of asymmetric organocatalysis has heavily relied on the structural tuning of chiral amines[1]. While secondary amines like L-proline are ubiquitous, primary amines are essential for activating sterically hindered ketones and
α,α
-disubstituted aldehydes via enamine catalysis[2].
This technical guide benchmarks the catalytic efficiency of novel bifunctional thiourea catalysts derived from (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine . By comparing this specific scaffold against industry-standard alternatives (Proline, Cinchona-alkaloid derivatives, and DPEN-derived thioureas), we elucidate how the synergistic steric and electronic effects of the 2-bromo and 4-methoxy substituents dictate transition-state geometry, ultimately driving superior enantioselectivity and reaction kinetics in asymmetric Michael additions[3].
Mechanistic Rationale: The Causality of Scaffold Design
To understand why a catalyst performs efficiently, we must dissect the causality behind its structural components. The (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine scaffold offers a highly specialized microenvironment for dual-activation catalysis[4]:
Steric Shielding & Conformational Rigidity (The ortho-Bromo Effect):
Unlike simple 1-phenylethylamine derivatives, the bulky bromine atom at the ortho position restricts the rotation of the
Cα−N
bond. This rigidity forces the catalyst into a well-defined conformation, creating a tighter chiral pocket that highly discriminates between the Re and Si faces of the incoming electrophile. Furthermore, the polarizable bromine atom can participate in weak halogen-bonding interactions with the substrate, stabilizing the transition state.
Electronic Tuning (The para-Methoxy Effect):
The strongly electron-donating methoxy group increases the electron density of the aromatic ring. This subtly enhances the basicity of the primary amine, accelerating the initial nucleophilic attack on the ketone to form the iminium ion intermediate, thereby increasing the overall turnover frequency (TOF).
Caption: Enamine-iminium catalytic cycle highlighting the steric shielding phase.
Comparative Benchmarking Data
To objectively benchmark catalytic efficiency, we utilized the asymmetric Michael addition of acetylacetone to
β
-nitrostyrene—a rigorously established model reaction for evaluating bifunctional organocatalysts[3].
The (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine was converted into a bifunctional thiourea catalyst by reacting it with 3,5-bis(trifluoromethyl)phenyl isothiocyanate[3]. Its performance was benchmarked against three commercial alternatives.
Table 1: Catalytic Performance in Asymmetric Michael Addition
Data Interpretation:
The data clearly demonstrates the superior efficiency of the 2-bromo-4-methoxy derivative. While L-proline struggles with the steric demands of the substrate (yielding only 45% and poor ee), the primary amine catalysts perform significantly better[5]. However, the (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine-derived thiourea achieves near-quantitative yield (96%) and exceptional enantioselectivity (98% ee) at exactly half the catalyst loading (5 mol%) and in half the time (12 h) compared to the unfunctionalized 1-phenylethylamine analog. This validates the hypothesis that the ortho-bromo group provides critical transition-state stabilization.
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system. The inclusion of Thin-Layer Chromatography (TLC) tracking and precise High-Performance Liquid Chromatography (HPLC) parameters ensures that researchers can verify intermediate formation and final stereochemical outcomes independently[3].
Protocol: Asymmetric Michael Addition of Acetylacetone to
β
-Nitrostyrene
Reaction Initiation: To a flame-dried 5 mL vial equipped with a magnetic stir bar, add
β
-nitrostyrene (14.9 mg, 0.1 mmol) and the chiral thiourea catalyst (5 mol%).
Solvation: Dissolve the mixture in 1.0 mL of anhydrous DCM. Stir at ambient temperature (25 °C) for 5 minutes to ensure complete homogenization.
Nucleophile Addition: Add acetylacetone (12.3 µL, 0.12 mmol) dropwise via a microsyringe.
Incubation & Monitoring: Stir the reaction mixture continuously. Monitor the consumption of
β
-nitrostyrene via TLC (Hexane/Ethyl Acetate 4:1, UV visualization at 254 nm). The reaction is typically complete within 12 hours.
Quenching & Workup: Dilute the mixture with 2 mL of DCM and wash with saturated aqueous
NH4Cl
(2 x 2 mL) to remove unreacted acetylacetone. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (silica gel, Hexane/Ethyl Acetate 8:1 to 4:1) to yield the pure Michael adduct.
Stereochemical Validation (HPLC): Determine the enantiomeric excess (ee) using chiral stationary phase HPLC.
Validation Metric: Baseline separation of enantiomers must be achieved to accurately integrate the Area Under the Curve (AUC) for ee calculation.
Caption: Standardized workflow for self-validating asymmetric Michael additions.
Conclusion
Benchmarking the (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine scaffold reveals it to be a highly privileged building block for asymmetric organocatalysis. By carefully engineering the steric bulk (ortho-bromo) and electronic density (para-methoxy), catalysts derived from this amine overcome the limitations of traditional secondary amines and unfunctionalized primary amines. The resulting bifunctional catalysts offer researchers a robust tool capable of achieving >95% yields and >98% ee at remarkably low catalyst loadings, streamlining the synthesis of complex chiral pharmaceuticals.
Personal protective equipment for handling (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
As a Senior Application Scientist, I frequently consult on the scale-up and handling of chiral halogenated arylalkylamines. (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine (often handled as a hydrochloride salt, CAS: 14439...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the scale-up and handling of chiral halogenated arylalkylamines. (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine (often handled as a hydrochloride salt, CAS: 1443931-91-6) is a high-value intermediate in pharmaceutical synthesis. However, its structural features present specific operational hazards.
Standard laboratory safety templates often fail because they prescribe equipment without explaining the why. To build a truly secure safety culture, we must understand the mechanistic causality behind the chemical's behavior and implement self-validating handling protocols.
Mechanistic Hazard Analysis
To design an effective Personal Protective Equipment (PPE) ecosystem, we must first deconstruct the molecule's physiological hazards:
Alkaline Nucleophilicity: The primary amine moiety acts as a base. Upon contact with skin or ocular mucosa, it causes localized saponification of epidermal lipids, leading to severe chemical irritation and tissue damage[1].
High Lipophilicity: The addition of the bromo- and methoxy- groups on the phenyl ring significantly increases the molecule's partition coefficient (LogP). If handled as a free base, this lipophilicity allows the compound to rapidly penetrate the stratum corneum, carrying its toxic payload directly into systemic circulation.
Electrostatic Dust Hazard: When handled as a hydrochloride salt, the compound exists as a fine powder prone to electrostatic dispersion. This creates a severe inhalation hazard that can trigger central nervous system and respiratory toxicity (STOT SE 3)[1].
Logical relationship between chemical structure, physiological hazard mechanisms, and required PPE.
Quantitative Hazard and PPE Metrics
Summarizing the quantitative data allows us to establish strict operational boundaries. Below are the specific metrics required for handling this compound safely.
Table 1: Quantitative Hazard and Operational Metrics
Vapor/dust exposure triggers central nervous system effects[1].
Fume Hood Velocity
80–120 feet per minute (fpm)
Minimum aerodynamic force required to capture aerosolized dust.
Glove Thickness
Inner: 0.1 mm / Outer: 0.3 mm
Delays permeation of the highly lipophilic halogenated free base.
Neutralizer Conc.
10% Aqueous Citric Acid
Polyprotic acid safely protonates the amine without thermal runaway.
Self-Validating Operational Workflow
A protocol is only as strong as its verification steps. The following step-by-step methodology incorporates mandatory "Validation Checks" to ensure the system is physically proving its safety before you proceed.
Step 1: Engineering Control Validation
Action: Power on the fume hood and set the sash to the designated operational height.
Validation Check: Tape a 1-inch strip of tissue paper to the bottom of the sash. It must actively pull inward toward the baffle. If the paper hangs straight, the hood lacks negative pressure. Do not open the chemical vial.
Step 2: Workspace Preparation
Action: Line the dispensing area with PTFE-backed absorbent bench paper.
Validation Check: Place a single drop of water on the edge of the paper. It should absorb instantly into the top layer without pooling, confirming the absorbent side is facing up to catch potential liquid amine spills.
Step 3: Dispensing the Compound
Action: Don your PPE ecosystem (Double nitrile gloves, chemical splash goggles, and a fully buttoned FR lab coat). Use a grounded, anti-static micro-spatula to transfer the hydrochloride salt.
Causality: Halogenated amine salts are highly prone to electrostatic charging. Standard metal spatulas can cause the powder to repel and aerosolize, bypassing the hood's directional flow.
Validation Check: Observe the powder on the spatula. If the powder "jumps" or clings aggressively to the metal, stop immediately. Wipe the exterior of the vial and your gloves with a static-reducing wipe before continuing.
Step 4: Containment and Transfer
Action: Transfer the required mass into a pre-tared reaction vessel. Seal both the source vial and the reaction vessel with PTFE-lined caps before removing them from the fume hood.
Validation Check: Invert the sealed reaction vessel gently. Visually inspect the threads to ensure no powder or liquid escapes the seal.
Step-by-step experimental workflow for the safe handling and disposal of halogenated arylalkylamines.
Spill Mitigation & Disposal Plan
Spill Neutralization
Never use water to clean up the free base (it spreads the lipophilic compound) and never use strong mineral acids (which cause violent, boiling exothermic reactions). Instead, apply a 10% aqueous citric acid solution to the spill.
Causality: Citric acid is a mild, polyprotic acid that gently protonates the primary amine, converting the volatile, lipophilic free base into a water-soluble, non-volatile citrate salt that can be safely absorbed with inert material.
Waste Disposal
Because of the bromine atom on the phenyl ring, any waste containing this compound—including contaminated gloves, bench paper, and solvent washings—must be strictly classified as Halogenated Organic Waste [2].
Causality: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic, environmentally persistent dioxins and furans during downstream incineration[3].
Validation Check: Before pouring waste, physically trace your hand from the waste funnel to the carboy label. The label must explicitly state "Halogenated" and the container must be physically segregated from standard solvent waste[2].